Dehydro Isradipine
描述
Structure
3D Structure
属性
IUPAC Name |
5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCEEUFISNYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439442 | |
| Record name | Dehydro Isradipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-18-7 | |
| Record name | 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydro Isradipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dehydroisradipine from Isradipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dehydroisradipine, the primary oxidative metabolite of the calcium channel blocker Isradipine. The document details the chemical transformation of Isradipine to its pyridine analogue, Dehydroisradipine, a critical compound for impurity profiling, and metabolic and toxicological studies in drug development. This guide outlines a common laboratory-scale synthesis, including the necessary reagents, reaction conditions, and purification methods. Furthermore, it presents a summary of the analytical characterization of Dehydroisradipine, including spectroscopic data essential for its identification and quality control. The information is structured to be a practical resource for researchers and professionals involved in the pharmaceutical sciences.
Introduction
Isradipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] Like other dihydropyridine-based drugs, Isradipine undergoes extensive first-pass metabolism in the liver, primarily through oxidation of the dihydropyridine ring to a pyridine ring.[3][4] This metabolic transformation results in the formation of its principal, pharmacologically inactive metabolite, Dehydroisradipine. The chemical name for Dehydroisradipine is Isopropyl methyl 4-(4-benzofurazanyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, and it is also known as Isradipine Related Compound A.[1][5]
The synthesis of Dehydroisradipine is of significant importance for several reasons. It serves as a reference standard for the identification and quantification of impurities in Isradipine active pharmaceutical ingredients (APIs) and formulated drug products. Additionally, it is a crucial tool for in-vitro and in-vivo metabolic studies to better understand the pharmacokinetic and pharmacodynamic profile of Isradipine. This guide provides a detailed methodology for the chemical synthesis of Dehydroisradipine from Isradipine, enabling researchers to produce this key metabolite for their studies.
Synthesis of Dehydroisradipine from Isradipine
The core of the synthesis involves the oxidative aromatization of the dihydropyridine ring of Isradipine. Several oxidizing agents can be employed for this transformation. This guide focuses on a common and effective method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used reagent for the dehydrogenation of dihydropyridines.[6][7]
Reaction Scheme
The overall reaction for the synthesis of Dehydroisradipine from Isradipine is depicted below:
Figure 1: Synthesis of Dehydroisradipine from Isradipine.
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the synthesis of Dehydroisradipine.
Materials:
-
Isradipine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Isradipine (1 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically change color upon addition of DDQ.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Dehydroisradipine by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product as a solid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of Dehydroisradipine.
| Parameter | Value |
| Reactant | Isradipine |
| Oxidizing Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purification Method | Silica Gel Column Chromatography |
| Appearance of Product | Off-white to pale yellow solid |
| Molecular Formula | C₁₉H₁₉N₃O₅ |
| Molecular Weight | 369.37 g/mol |
Analytical Characterization
The identity and purity of the synthesized Dehydroisradipine should be confirmed by various analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of Dehydroisradipine will show characteristic signals for the aromatic protons of the benzofurazan ring, the methyl and isopropyl ester groups, and the methyl groups on the pyridine ring. A key indicator of successful oxidation is the disappearance of the N-H proton signal and the C4-H proton signal of the dihydropyridine ring that are present in the spectrum of Isradipine.
-
¹³C NMR: The ¹³C NMR spectrum will display the expected number of carbon signals corresponding to the structure of Dehydroisradipine. The chemical shifts of the carbons in the newly formed aromatic pyridine ring will be significantly different from those in the dihydropyridine ring of Isradipine.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion of Dehydroisradipine can be determined by HRMS, which should correspond to the calculated mass for the molecular formula C₁₉H₁₉N₃O₅.
Signaling Pathways and Experimental Workflows
The synthesis of Dehydroisradipine is a direct chemical process and does not involve biological signaling pathways. The experimental workflow can be visualized as a logical sequence of steps.
References
- 1. Isradipine [drugfuture.com]
- 2. Oxidative aromatization of some 1,4-dihydropyridine derivatives using NaBrO3 [icc.journals.pnu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isradipine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro Isradipine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydro Isradipine, the primary pyridine metabolite of the potent L-type calcium channel blocker Isradipine, represents a critical molecule in understanding the pharmacokinetics and metabolism of its parent compound. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its conceptual synthesis and relevant signaling pathways are also presented to support further research and development in cardiovascular pharmacology.
Chemical Structure and Identification
This compound is the aromatized pyridine analogue of Isradipine, formed through the in vivo oxidation of the dihydropyridine ring. This conversion is a major metabolic pathway for Isradipine.
Chemical Name: 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-, methyl 1-methylethyl ester[1] CAS Number: 116169-18-7[1][2] Molecular Formula: C₁₉H₁₉N₃O₅[1][2]
The structural difference between Isradipine and this compound lies in the central ring system. Isradipine possesses a 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. In this compound, this ring is oxidized to a pyridine ring, leading to a planar aromatic system and a significant alteration in its three-dimensional structure and electronic properties.

Figure 1. Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.
| Property | Value | Reference |
| Molecular Weight | 369.37 g/mol | [2][3] |
| Physical Description | Pale Yellow Solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
Biological Activity and Signaling Pathways
Isradipine exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The 1,4-dihydropyridine structure is a key pharmacophore for this activity. The metabolic conversion of Isradipine to this compound results in a loss of this critical structural feature. Consequently, this compound is considered a pharmacologically inactive metabolite.[4] This inactivation is a common metabolic fate for dihydropyridine-based drugs.
The signaling pathway of Isradipine, which is abrogated in this compound, is depicted below.
References
Dehydro Isradipine: A Metabolite's Tale of Inactivity
A Technical Guide for Researchers and Drug Development Professionals on the Metabolism of Isradipine and the Pharmacological Profile of its Metabolites
Introduction
Isradipine, a potent dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension.[1] Its mechanism of action involves the selective inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] The clinical efficacy and safety profile of isradipine are intrinsically linked to its pharmacokinetic properties, particularly its extensive hepatic metabolism. This technical guide delves into the metabolic fate of isradipine, with a specific focus on its primary metabolite, dehydro isradipine. Contrary to inquiries regarding its mechanism of action, extensive research has demonstrated that this compound, along with other metabolites of the parent compound, is pharmacologically inactive.[4][5] This document will elucidate the metabolic pathway of isradipine, provide context with the mechanism of action of the active parent drug, and clarify the inactive nature of this compound, thereby guiding future research and development efforts.
The Mechanism of Action of Isradipine: The Active Parent Compound
Isradipine exerts its therapeutic effects by binding with high affinity and specificity to L-type calcium channels, which are crucial for the regulation of smooth muscle contraction and cardiac function.[2] By targeting these channels, isradipine inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral resistance.[1][2]
Signaling Pathway of Isradipine's Action
The following diagram illustrates the established signaling pathway through which isradipine mediates its vasodilatory effects.
Caption: Signaling pathway of Isradipine's vasodilatory effect.
The Metabolism of Isradipine: The Journey to Inactivity
Isradipine undergoes extensive first-pass metabolism in the liver, with approximately 90-95% of an orally administered dose being absorbed, but resulting in a bioavailability of only 15-24%.[6] This metabolic process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7] The biotransformation of isradipine leads to the formation of several metabolites, all of which have been found to be pharmacologically inactive.[4][5]
One of the principal metabolic pathways involves the dehydrogenation of the dihydropyridine ring of isradipine to form its pyridine analog, this compound. Further metabolic steps include ester cleavage and hydroxylation.
Metabolic Pathway of Isradipine
The following diagram outlines the metabolic conversion of isradipine to its inactive metabolite, this compound.
Caption: Metabolic conversion of Isradipine to inactive metabolites.
This compound: An Inactive Metabolite
As illustrated in the metabolic pathway, this compound is a direct oxidation product of isradipine. Crucially for drug development professionals and researchers, comprehensive studies have concluded that this compound lacks the pharmacological activity of the parent compound.[4][5] The structural change from a dihydropyridine to a pyridine ring results in a loss of affinity for the L-type calcium channel, rendering it incapable of exerting any significant vasodilatory or other physiological effects.
Quantitative Data and Experimental Protocols
Due to the established pharmacological inactivity of this compound, there is a conspicuous absence of quantitative data such as IC50 values or binding affinities for this metabolite in the scientific literature. Consequently, there are no specific experimental protocols designed to assess the mechanism of action of this compound, as it does not possess one. Research efforts have logically focused on the active parent drug, isradipine.
Conclusion
References
- 1. ccjm.org [ccjm.org]
- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.com [medicine.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
In Vitro Formation of Dehydro Isradipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily through oxidation to its inactive pyridine metabolite, dehydro isradipine. This transformation is principally mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the in vitro kinetics and experimental conditions for the formation of this compound is crucial for drug development, enabling the prediction of in vivo pharmacokinetics and potential drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro formation of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the metabolic pathway and experimental workflows.
Introduction
Isradipine is a potent vasodilator used in the treatment of hypertension.[1] Its therapeutic efficacy is significantly influenced by its metabolic fate. The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form this compound, a pharmacologically inactive metabolite.[2] This oxidative reaction is almost exclusively catalyzed by CYP3A4, a key enzyme in drug metabolism.[1] Due to the high first-pass metabolism, the oral bioavailability of isradipine is relatively low.[3] Therefore, in vitro studies to characterize the formation of this compound are essential for understanding its disposition and for assessing the potential for altered pharmacokinetics due to CYP3A4 inhibition or induction by co-administered drugs.[4]
Metabolic Pathway of Isradipine to this compound
The in vitro formation of this compound from isradipine is a single-step oxidative reaction. The dihydropyridine moiety of isradipine is aromatized to a pyridine ring, resulting in the formation of this compound. This reaction is dependent on the presence of human liver microsomes, as a source of CYP3A4, and the cofactor NADPH.
References
- 1. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of isradipine and the oxidative pyridine metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dehydroisradipine: An In-depth Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the pharmacological activity of dehydroisradipine, the primary pyridine metabolite of the dihydropyridine calcium channel blocker, isradipine. While isradipine is a potent and well-characterized L-type calcium channel antagonist with significant clinical applications in hypertension and investigational use in neurodegenerative diseases, the available scientific literature consistently indicates that its metabolites, including dehydroisradipine, are pharmacologically inactive. This guide will first detail the established pharmacological profile of the parent compound, isradipine, including its mechanism of action, quantitative activity data, and relevant signaling pathways. Subsequently, it will address the metabolic fate of isradipine and the evidence supporting the lack of pharmacological activity of dehydroisradipine. Detailed experimental protocols for assessing the activity of dihydropyridine compounds are also provided to offer a framework for the evaluation of such molecules.
Introduction to Isradipine and its Metabolite, Dehydroisradipine
Isradipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its therapeutic effect is derived from its ability to block L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[3] Beyond its cardiovascular applications, isradipine has garnered significant interest for its potential neuroprotective properties, particularly in the context of Parkinson's disease research.[4][5]
Isradipine undergoes extensive first-pass metabolism in the liver, with its primary metabolic pathway involving the oxidation of the dihydropyridine ring to a pyridine ring, forming dehydroisradipine.[6] Despite the high absorption of isradipine, this extensive metabolism results in a relatively low bioavailability.[6] Crucially, numerous pharmacological reviews and pharmacokinetic studies have consistently reported that the metabolites of isradipine, including dehydroisradipine, are pharmacologically inactive.[6]
Pharmacological Activity of Isradipine (Parent Compound)
The pharmacological activity of isradipine is centered on its potent and selective blockade of L-type calcium channels.
Mechanism of Action
Isradipine exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding stabilizes the channel in its inactivated state, thereby inhibiting the influx of extracellular calcium into smooth muscle cells. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of isradipine. There is a notable absence of such data for dehydroisradipine in the scientific literature, reflecting its reported inactivity.
Table 1: In Vitro Activity of Isradipine
| Parameter | Value | Species/Tissue | Assay Type |
| IC₅₀ | 34 ± 8 µM | - | Calcium channel inhibition |
| EC₅₀ | 1.4 nM | Rabbit Aorta | Relaxation of depolarization-induced contractions |
| pA₂ | 10.3 | Rabbit Aorta | Relaxation of Ca²⁺-induced contractions |
| EC₂₅ | 0.45 nM | Guinea Pig Right Atria | Reduction in spontaneous beating rate |
Data sourced from Tocris Bioscience product information.[7]
Table 2: In Vivo Neuroprotective Activity of Isradipine
| Parameter | Value | Animal Model | Study Focus |
| Plasma IC₅₀ (Cell Bodies) | 13 nM | 6-OHDA Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic neurons |
| Plasma IC₅₀ (Terminals) | 19 nM | 6-OHDA Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic terminals |
Data from a study on the neuroprotective effects of isradipine.[4]
Table 3: Pharmacokinetic Parameters of Isradipine
| Parameter | Value | Species | Route of Administration |
| Bioavailability | 15-24% | Human | Oral |
| Protein Binding | 95% | Human | - |
| Elimination Half-life | ~8 hours | Human | Oral |
| Metabolism | 100% Hepatic | Human | - |
| Excretion | 70% Renal, 30% Fecal | Human | - |
Data compiled from various pharmacokinetic studies.[1][8]
The Pharmacological Inactivity of Dehydroisradipine
The primary metabolic transformation of isradipine is the aromatization of the dihydropyridine ring to a pyridine moiety, yielding dehydroisradipine. This conversion is a common metabolic pathway for dihydropyridine calcium channel blockers and generally results in a loss of pharmacological activity.
Signaling Pathways
The signaling pathway for isradipine's action is a direct consequence of its mechanism as a calcium channel blocker.
Caption: Signaling pathway of Isradipine's vasodilatory effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of dihydropyridine compounds like isradipine and would be applicable for assessing the activity of its metabolites.
In Vitro Aortic Ring Assay for Vasorelaxant Activity
This assay assesses the ability of a compound to relax pre-contracted isolated aortic rings.
-
Tissue Preparation: Thoracic aortas are dissected from male Wistar rats (250-300 g) and cut into 2-3 mm rings.
-
Mounting: The aortic rings are suspended in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂. An optimal resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
Contraction: A stable contraction is induced using a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Compound Addition: Cumulative concentrations of the test compound are added to the organ bath, and the relaxation of the pre-contracted tissue is recorded using a force transducer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) is calculated to determine its vasorelaxant potency.[9]
Caption: Workflow for the in vitro aortic ring assay.
Cell-Based Calcium Influx Assay
This assay measures the direct inhibitory effect of a compound on L-type calcium channels in a cellular context.
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel) is cultured to 80-90% confluency in a 96-well plate.[10]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[10]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound for 15-30 minutes.
-
Depolarization and Signal Detection: The cells are depolarized by adding a high-potassium solution (e.g., 60 mM KCl) to activate the voltage-gated calcium channels. The resulting change in intracellular calcium concentration is measured as a change in fluorescence using a fluorescence plate reader.[10]
-
Data Analysis: The concentration-dependent inhibition of the calcium influx is used to calculate the IC₅₀ value of the compound.
References
- 1. Isradipine - Wikipedia [en.wikipedia.org]
- 2. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of isradipine – Parkinson's Movement [parkinsonsmovement.com]
- 6. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isradipine | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 8. The pharmokinetics of isradipine in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Dehydro Isradipine: A Technical Examination of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine, a potent dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension. Its mechanism of action is primarily attributed to its high affinity for L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. However, the pharmacological profile of its metabolites, particularly Dehydro Isradipine, is less extensively characterized. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, compiling available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development in this area.
Metabolism of Isradipine and the Formation of this compound
Isradipine undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being the oxidation of the dihydropyridine ring to its pyridine analog. This process, known as aromatization or dehydrogenation, results in the formation of this compound. This pyridine metabolite is considered a major, yet pharmacologically inactive, product of Isradipine's biotransformation. Further metabolism involves ester cleavage and hydroxylation, leading to the formation of six identified inactive metabolites that are subsequently excreted. The extensive metabolism of Isradipine contributes to its relatively low bioavailability.
Receptor Binding Affinity of this compound
While Isradipine exhibits high affinity for L-type calcium channels, its principal metabolite, this compound, is generally considered to be pharmacologically inactive. This assertion is based on the understanding that the dihydropyridine ring is crucial for high-affinity binding to the L-type calcium channel. The aromatization of this ring in this compound leads to a significant loss of binding affinity.
Currently, specific quantitative binding data (Kᵢ, IC₅₀, or Kₐ) for this compound at various receptors, including the L-type calcium channel, is not extensively reported in publicly available literature. The prevailing consensus in the scientific community is that the conversion of Isradipine to its pyridine metabolite effectively abolishes its activity as a calcium channel blocker.
For comparative purposes, the binding affinities of the parent compound, Isradipine, are presented below.
Quantitative Binding Data for Isradipine
| Ligand | Receptor/Channel | Tissue/Cell Line | Radioligand | Affinity (Kᵢ/IC₅₀/Kₐ) | Reference |
| (+)-Isradipine | L-type Ca²⁺ Channel | Rabbit heart α1-subunit expressed in COS-7 cells | - | Kᵢ = 0.9 nM (with β-subunit) | [1] |
| (+)-Isradipine | L-type Ca²⁺ Channel | Rabbit heart α1-subunit expressed in COS-7 cells | - | Kᵢ = 34.3 nM (without β-subunit) | [1] |
| [³H]Isradipine | L-type Ca²⁺ Channel | Bovine arterial smooth muscle cell membranes | [³H]Isradipine | Kₐ = 0.46 nM | [2] |
Experimental Protocols
The determination of receptor binding affinity for dihydropyridine calcium channel blockers typically involves radioligand binding assays. Below is a generalized protocol representative of the methodologies used in the cited studies.
Radioligand Binding Assay for L-type Calcium Channels
1. Membrane Preparation:
-
Tissues (e.g., bovine aorta, rabbit heart) or cells expressing the target receptor are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
-
The membrane suspension is incubated with a specific radioligand (e.g., [³H]Isradipine) at various concentrations.
-
For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Saturation Assays: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The equilibrium dissociation constant (Kₐ) and the maximum number of binding sites (Bₘₐₓ) are determined by Scatchard analysis or non-linear regression of the saturation binding data.
-
Competition Assays: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Signaling Pathways and Experimental Workflows
The interaction of Isradipine with the L-type calcium channel initiates a signaling cascade that leads to vasodilation. This compound, due to its presumed lack of significant binding affinity, is not expected to engage this pathway effectively.
Caption: Signaling pathway of Isradipine's inhibitory action on L-type calcium channels.
Caption: General workflow for a radioligand receptor binding assay.
Conclusion
The available evidence strongly indicates that this compound, the pyridine metabolite of Isradipine, possesses negligible affinity for L-type calcium channels and is, therefore, pharmacologically inactive as a calcium channel blocker. The structural transformation from a dihydropyridine to a pyridine ring is the key determinant for this loss of activity. While direct quantitative binding data for this compound is scarce, the consistent characterization of Isradipine's metabolites as inactive provides a clear direction for understanding its overall pharmacological profile. Future studies could focus on definitive quantitative binding assays for this compound and other metabolites to formally confirm their lack of interaction with a broader range of receptors, further solidifying the understanding of Isradipine's metabolic fate and its implications for drug efficacy and safety.
References
An In-depth Technical Guide to the Early-Stage Research of Isradipine and its Metabolite, Dehydroisradipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the early-stage research on the dihydropyridine calcium channel blocker, Isradipine, and its primary metabolite, Dehydroisradipine. Initial inquiries into "Dehydroisradipine" reveal that it is the pharmacologically inactive pyridine derivative formed through the dehydrogenation of the parent compound, Isradipine. Consequently, the vast body of scientific investigation has centered on Isradipine as the active pharmacological agent. This guide will, therefore, focus on the preclinical and early clinical research of Isradipine, with Dehydroisradipine discussed in the context of its role as a key metabolite.
Isradipine is a potent L-type calcium channel blocker that has been investigated for its utility in hypertension and, more recently, for its neuroprotective potential in conditions such as Parkinson's disease.[1][2] This document will detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its early-stage evaluation.
Core Data Summary
Pharmacokinetic Properties of Isradipine
The following table summarizes the key pharmacokinetic parameters of Isradipine based on preclinical and early-phase human studies.
| Parameter | Value | Species/Conditions | Reference |
| Bioavailability | 15-24% | Human, oral administration | [3][4] |
| 17% | Human, oral administration | [5] | |
| 19% | Human, oral administration | [6] | |
| 37% | Human with cirrhosis, oral | [7] | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Human, oral administration | [3][4] |
| 2-3 hours | Human, oral administration | [8] | |
| Protein Binding | 95% | Human plasma | [4][9] |
| Elimination Half-Life | Biphasic: 1.5-2 hours (initial), ~8 hours (terminal) | Human | [3][4] |
| 8.4 hours | Human | [6] | |
| ~9 hours | Human | [1] | |
| 2.8 hours | Human, intravenous administration | [10] | |
| Metabolism | Extensive first-pass metabolism via CYP3A4 | Human | [3][11][12] |
| Excretion | 60-65% in urine, 25-30% in feces (as metabolites) | Human | [4][9] |
Pharmacodynamic Properties of Isradipine
This table outlines the key pharmacodynamic characteristics of Isradipine.
| Parameter | Description | Species/Conditions | Reference |
| Mechanism of Action | Blocks L-type voltage-gated calcium channels | In vitro and in vivo | [2] |
| EC50 | 1.4 nM for relaxation of rabbit aorta | Rabbit aorta | |
| EC25 | 0.45 nM for reduction in the rate of spontaneously beating guinea pig right atria | Guinea pig atria | |
| Clinical Effect | Dose-related reduction in blood pressure within 2-3 hours | Human | [8] |
| Duration of Action | >12 hours | Human | [4] |
Signaling Pathways and Metabolism
Isradipine's Mechanism of Action: L-type Calcium Channel Blockade
Isradipine exerts its therapeutic effects by binding to and blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle. This blockade inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this signaling pathway.
Metabolic Pathway of Isradipine to Dehydroisradipine
Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][11][12] The main metabolic transformation is the dehydrogenation of the dihydropyridine ring to form its pyridine analogue, Dehydroisradipine. This metabolite, along with others, is considered pharmacologically inactive.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isradipine and Metabolite Detection
A common analytical method for the quantification of Isradipine and its metabolites in biological matrices is High-Performance Liquid Chromatography (HPLC).[13] While specific parameters vary between studies, a general protocol can be outlined.
Objective: To determine the concentration of Isradipine and its metabolites in plasma or urine.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
C18 reverse-phase column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).
-
Internal standard.
-
Biological samples (plasma or urine).
-
Extraction solvent (e.g., diethyl ether, ethyl acetate).
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent to isolate the analytes from the biological matrix.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into the HPLC system.
-
The analytes are separated on the C18 column based on their hydrophobicity.
-
The mobile phase composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.
-
-
Detection and Quantification:
-
As the analytes elute from the column, they are detected by a UV detector at a specific wavelength or by a mass spectrometer.
-
The concentration of Isradipine and its metabolites is determined by comparing the peak areas of the analytes to that of the internal standard and a standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Screening
For the detection of dihydropyridine metabolites in urine, a Gas Chromatography-Mass Spectrometry (GC-MS) method with extractive methylation has been developed.[14]
Objective: To screen for the presence of Isradipine metabolites in urine.
Materials:
-
GC-MS system.
-
Phase-transfer reagent (e.g., tetrahexylammonium hydrogensulfate in phosphate buffer).
-
Methyl iodide in toluene.
-
Solid-phase extraction (SPE) column (e.g., diol phase).
-
Urine samples.
Procedure:
-
Extractive Methylation:
-
Mix the urine sample with the phase-transfer reagent.
-
Add methyl iodide in toluene and incubate to methylate the acidic metabolites.
-
-
Purification:
-
Separate the organic phase containing the methylated analytes.
-
Pass the organic phase through an SPE column to remove the phase-transfer catalyst.
-
Elute the analytes from the SPE column with an appropriate solvent mixture.
-
-
GC-MS Analysis:
-
Inject the purified sample into the GC-MS system.
-
The compounds are separated based on their volatility and interaction with the GC column.
-
The mass spectrometer is used to identify the metabolites based on their mass spectra.
-
Experimental Workflow for Preclinical Neuroprotection Studies
The investigation of Isradipine's neuroprotective effects, particularly in models of Parkinson's disease, follows a general experimental workflow.
Conclusion
The early-stage research on Dehydroisradipine is intrinsically linked to the metabolism of its parent compound, Isradipine. As a pharmacologically inactive metabolite, Dehydroisradipine itself has not been the focus of significant investigation. Instead, research has concentrated on the pharmacokinetics and pharmacodynamics of Isradipine, a potent L-type calcium channel blocker. The data summarized in this guide highlights Isradipine's extensive first-pass metabolism, which leads to the formation of Dehydroisradipine, and its well-characterized mechanism of action. The detailed experimental protocols for analytical methods and preclinical studies provide a foundation for further research into the therapeutic potential of Isradipine and the role of its metabolism in its overall pharmacological profile. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development, offering a consolidated view of the foundational knowledge surrounding Isradipine.
References
- 1. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. medicine.com [medicine.com]
- 5. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Pharmacokinetics of isradipine in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isradipine - Wikipedia [en.wikipedia.org]
- 12. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Dehydro Isradipine: A Technical Guide to its Discovery and Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Isradipine is the primary and pharmacologically inactive pyridine metabolite of Isradipine, a potent dihydropyridine calcium channel blocker. The discovery and characterization of this compound are intrinsically linked to the metabolic studies of its parent compound, Isradipine. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies related to this compound, offering valuable insights for researchers in drug metabolism and development.
Discovery and Background
The discovery of this compound was not a targeted effort but rather a consequential finding during the extensive investigation of the metabolic fate of Isradipine. As a dihydropyridine-class drug, Isradipine undergoes significant first-pass metabolism in the liver, a common characteristic of this therapeutic group. Early pharmacokinetic studies of Isradipine revealed that the parent drug is almost completely metabolized before excretion, with very little unchanged drug detected in the urine.[1]
Subsequent metabolite identification studies in blood and urine samples from subjects administered Isradipine led to the characterization of several metabolites. Among these, the pyridine derivative, formed through the aromatization of the dihydropyridine ring of Isradipine, was identified as a major metabolic product.[1] This oxidative metabolite is what is referred to as this compound. Further metabolism of this compound leads to the formation of monoacids and a cyclic lactone product, which together account for a significant portion of the excreted metabolites.[1]
Crucially, all identified metabolites of Isradipine, including this compound, have been found to be pharmacologically inactive.[2] This lack of activity underscores the importance of the dihydropyridine ring for the calcium channel blocking effect of Isradipine.
Quantitative Pharmacokinetic Data
The metabolism of Isradipine is extensive, leading to a low bioavailability of the parent drug. The following table summarizes key quantitative data related to the pharmacokinetics and metabolism of Isradipine, with a focus on the formation of its metabolites.
| Parameter | Value | Reference |
| Isradipine Bioavailability | 15% to 24% | [3] |
| Metabolism | Extensive first-pass metabolism | [1] |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [4] |
| Excretion of Metabolites | 60% to 65% in urine, 25% to 30% in feces | [1] |
| Major Metabolites | Mono acids of the pyridine derivative and a cyclic lactone product (>75% of identified material) | [1] |
| Pharmacological Activity of Metabolites | Inactive | [2] |
Experimental Protocols
General Metabolic Pathway of Isradipine
The primary metabolic transformation of Isradipine to this compound occurs in the liver and is catalyzed by the cytochrome P450 enzyme system, predominantly CYP3A4.[4] The key reaction is the oxidation, or dehydrogenation, of the 1,4-dihydropyridine ring to a stable pyridine ring. This process involves the removal of two hydrogen atoms from the dihydropyridine nucleus.
Following the formation of the pyridine analog (this compound), further metabolism occurs, primarily through the hydrolysis of the ester groups at the C3 and C5 positions of the pyridine ring, leading to the formation of corresponding carboxylic acids (monoacids).
Analytical Methodology for this compound
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of Isradipine and its oxidative pyridine metabolite (this compound) in human plasma. While the detailed protocol is not publicly available in the cited abstract, the methodology generally involves:
-
Sample Preparation: Extraction of the analytes from plasma samples.
-
Chromatographic Separation: Utilizing a reversed-phase HPLC column to separate Isradipine and this compound from endogenous plasma components.
-
Detection: The abstract suggests the use of fluorescence and ultraviolet spectrophotometry for detection, which are common techniques for quantifying compounds with suitable chromophores and fluorophores.[5]
Visualizations
Metabolic Pathway of Isradipine to this compound
Caption: Metabolic conversion of Isradipine to this compound.
Logical Relationship of Isradipine and its Metabolite
Caption: Pharmacokinetic fate of Isradipine and its metabolite.
References
- 1. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of isradipine and the oxidative pyridine metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of Isradipine to Dehydroisradipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isradipine, a dihydropyridine calcium channel blocker, is primarily used in the management of hypertension. Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism. The principal metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form its major, inactive pyridine metabolite, dehydroisradipine. This transformation is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Understanding the kinetics and experimental methodologies to study this in vivo conversion is crucial for drug development, dose optimization, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of the in vivo metabolism of isradipine to dehydroisradipine, summarizing key pharmacokinetic data, detailing relevant experimental protocols, and illustrating the metabolic pathway.
Introduction
Isradipine is a potent vasodilator that exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle.[1] Following oral administration, isradipine is rapidly and almost completely absorbed (90-95%), but its systemic bioavailability is relatively low, ranging from 15% to 24%.[1][2] This discrepancy is attributed to significant presystemic clearance, primarily through hepatic metabolism. The main metabolic transformation is the oxidation of the dihydropyridine moiety to a pyridine ring, resulting in the formation of dehydroisradipine.[2] This metabolite is pharmacologically inactive. The enzyme primarily responsible for this dehydrogenation reaction is CYP3A4.[3]
This technical guide will delve into the specifics of this metabolic conversion, providing quantitative data, detailed experimental procedures for its investigation, and visual representations of the involved pathways and workflows.
In Vivo Metabolism and Pharmacokinetics
Pharmacokinetic Parameters of Isradipine
The following table summarizes the key pharmacokinetic parameters of isradipine in humans after oral administration.
| Parameter | Value | Reference(s) |
| Bioavailability | 15 - 24% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |
| Apparent Volume of Distribution (Vd) | 3 L/kg | [2] |
| Total Body Clearance | 1.4 L/min | [2] |
| Elimination Half-life (t½) | ~8 hours (oral) | [1] |
| Protein Binding | 95% | [2] |
Note: The extensive first-pass metabolism is the primary reason for the low oral bioavailability of isradipine.
Key Enzyme: Cytochrome P450 3A4 (CYP3A4)
The dehydrogenation of isradipine to dehydroisradipine is primarily mediated by the CYP3A4 isoenzyme.[3] CYP3A4 is a major drug-metabolizing enzyme in the liver and small intestine, responsible for the metabolism of a large number of therapeutic agents.
Enzyme Kinetics
Specific enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the conversion of isradipine to dehydroisradipine by human CYP3A4 are not well-documented in publicly available literature. However, for other dihydropyridines, Ki (inhibition constant) values for CYP3A4 have been reported, indicating a strong interaction. For instance, the Ki values for nicardipine and nifedipine are 10.13 µmol/L and 29.06 µmol/L, respectively.[4]
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the in vivo metabolism of isradipine to dehydroisradipine.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical in vivo study in rats to determine the plasma concentration-time profiles of isradipine and dehydroisradipine.
4.1.1. Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Formulation: Prepare a solution or suspension of isradipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer a single oral dose of isradipine (e.g., 10 mg/kg) via oral gavage.
4.1.2. Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4.1.3. Bioanalytical Method: LC-MS/MS for Simultaneous Quantification
This section provides a general framework for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of isradipine and dehydroisradipine in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isradipine: m/z 372.2 → 312.2[5]
-
Dehydroisradipine (putative): m/z 370.2 → 310.2 (This transition is based on the loss of the same fragment as isradipine after dehydrogenation and needs to be confirmed experimentally).
-
Internal Standard: To be determined based on the chosen compound.
-
-
4.1.4. Data Analysis
-
Construct calibration curves for both isradipine and dehydroisradipine using standards of known concentrations.
-
Calculate the concentrations of the analytes in the plasma samples.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds using appropriate software.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines a method to investigate the metabolism of isradipine to dehydroisradipine in a controlled in vitro system.
4.2.1. Incubation Conditions
-
Microsomes: Pooled human liver microsomes (HLMs).
-
Incubation Mixture (Final Volume of 200 µL):
-
100 mM potassium phosphate buffer (pH 7.4).
-
1 mg/mL HLM protein.
-
Isradipine (at various concentrations, e.g., 0.1 to 50 µM, to determine enzyme kinetics).
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
-
Procedure:
-
Pre-incubate the microsomes, buffer, and isradipine at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Process the samples as described in the bioanalytical method (Section 4.1.3).
-
4.2.2. Data Analysis
-
Quantify the formation of dehydroisradipine over time.
-
Calculate the rate of metabolite formation.
-
If multiple substrate concentrations are used, determine the enzyme kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Visualizations
Metabolic Pathway of Isradipine to Dehydroisradipine
Caption: Metabolic conversion of Isradipine to Dehydroisradipine.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of isradipine.
Conclusion
The in vivo metabolism of isradipine is predominantly characterized by its conversion to the inactive metabolite, dehydroisradipine, a reaction primarily catalyzed by CYP3A4. This metabolic pathway significantly influences the drug's bioavailability and overall pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this metabolic conversion, both in vivo and in vitro. Further studies are warranted to generate more precise quantitative data on the simultaneous pharmacokinetics of isradipine and dehydroisradipine and to elucidate the specific enzyme kinetics of the CYP3A4-mediated dehydrogenation. Such data will be invaluable for refining pharmacokinetic models, predicting drug-drug interactions, and optimizing the clinical use of isradipine.
References
- 1. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Dehydroisradipine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dehydroisradipine, a primary metabolite of isradipine, in human plasma. Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Monitoring the levels of its metabolites, such as dehydroisradipine, is crucial for comprehensive pharmacokinetic and drug metabolism studies.[2][3][4][5] The described method utilizes a straightforward sample preparation technique and highly selective LC-MS/MS detection, making it suitable for high-throughput analysis in clinical and research settings. The principles of this method are based on established analytical techniques for isradipine and other similar dihydropyridine compounds.[2][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like dehydroisradipine from a complex matrix such as human plasma.[7][8][9]
Materials:
-
Human plasma samples (stored at -80°C)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled dehydroisradipine or a structurally similar compound like dehydrofelodipine-d3)[10]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the instrumental conditions for the chromatographic separation and mass spectrometric detection of dehydroisradipine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)[11] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Dehydroisradipine and Internal Standard (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dehydroisradipine | To be determined | To be determined | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized | To be optimized |
Note: The specific m/z transitions, cone voltage, and collision energy for dehydroisradipine and the chosen internal standard need to be empirically determined by infusing the pure compounds into the mass spectrometer. For isradipine, a precursor ion of m/z 372.1 and a product ion of m/z 312.2 have been reported.[2]
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Precision and Accuracy | The closeness of repeated measurements (precision) and the closeness of the mean to the true value (accuracy). | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).[8] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%CV) ≤ 20% and accuracy (%RE) within ±20%. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor across different lots of plasma should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should not deviate by more than ±15% from the nominal concentrations under the tested conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). |
Data Presentation
The following tables present example quantitative data that would be generated during method validation.
Table 4: Example Calibration Curve Data for Dehydroisradipine
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 0.098 | 98.0 |
| 0.5 | 0.51 | 102.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.95 | 99.0 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 48.9 | 97.8 |
| 100.0 | 102.5 | 102.5 |
Table 5: Example Precision and Accuracy Data for Dehydroisradipine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.0 | 11.2 | 103.5 |
| Low QC | 0.3 | 6.2 | 98.7 | 8.9 | 101.2 |
| Mid QC | 25.0 | 4.8 | 101.5 | 6.5 | 99.8 |
| High QC | 75.0 | 5.1 | 99.2 | 7.3 | 100.7 |
Visualizations
Caption: Experimental workflow for dehydroisradipine analysis.
Caption: Method validation and application logic.
References
- 1. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isradipine plasma pharmacokinetics and exposure–response in early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isradipine plasma pharmacokinetics and exposure-response in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dehydro Isradipine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dehydro Isradipine, a primary metabolite of the calcium channel blocker Isradipine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring accurate measurement of this compound.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It undergoes extensive first-pass metabolism, with virtually no unchanged drug excreted in the urine.[3] A key metabolic pathway is the dehydrogenation of the dihydropyridine ring to form the pyridine analog, this compound. Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive evaluation of Isradipine's disposition in the body. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of metabolites in complex biological matrices.[4][5] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Isradipine-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Isradipine-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Isradipine-d4 primary stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL Isradipine-d4 in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A standard UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 370.1 | 310.2 | 100 | 30 | 20 |
| Isradipine-d4 (IS) | 376.2 | 316.2 | 100 | 30 | 20 |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the performance characteristics is provided in Table 3.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic conversion of Isradipine to this compound.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for characterizing the metabolism and pharmacokinetics of Isradipine.
References
High-Performance Liquid Chromatography for the Analysis of Dehydro Isradipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Like other 1,4-dihydropyridine derivatives, Isradipine is susceptible to degradation, primarily through oxidation of the dihydropyridine ring to its pyridine analogue, Dehydro Isradipine.[2][3] This degradation can be induced by light, heat, and oxidative stress, leading to a loss of pharmacological activity.[2][4] Therefore, a robust and reliable analytical method to separate and quantify Isradipine and its primary degradation product, this compound, is crucial for quality control of pharmaceutical formulations and for pharmacokinetic and stability studies.
This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The method described is a stability-indicating assay that can be used for the simultaneous determination of Isradipine and this compound.
Chemical Structures
| Compound | Chemical Structure |
| Isradipine |
|
| This compound | A pyridine derivative of Isradipine |
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Isradipine and this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (acetonitrile and/or methanol) and an aqueous buffer. The different polarities of Isradipine and its more polar degradation product, this compound, allow for their effective separation under these conditions. A photodiode array (PDA) detector is recommended to monitor the elution of both compounds at their respective maximum absorption wavelengths.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 0.05 M Phosphate Buffer (pH 3.0) (40:30:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) Detector |
| Monitoring Wavelengths: 325 nm for Isradipine, ~270 nm for this compound (estimated) | |
| Run Time | Approximately 15 minutes |
Note on Detection Wavelength: Isradipine has a maximum UV absorbance around 325 nm.[5] The aromatization of the dihydropyridine ring to a pyridine ring in this compound is expected to cause a significant blue shift (hypsochromic shift) in the UV spectrum. Based on data for similar dihydropyridine drugs like nifedipine and felodipine, where the pyridine derivatives show absorption maxima at shorter wavelengths (e.g., 224 nm and 310 nm for the nifedipine derivative), a wavelength around 270 nm is a reasonable starting point for the detection of this compound.[6][7] It is highly recommended to use a PDA detector to acquire the full UV spectrum of the this compound peak to determine its optimal detection wavelength.
Preparation of Solutions
4.2.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of Isradipine reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Protect the solution from light by using amber glassware or wrapping the flask with aluminum foil.
4.2.2. This compound Standard Preparation (Forced Degradation)
Since a pure reference standard for this compound may not be readily available, it can be generated in-situ through forced degradation of Isradipine.
-
Pipette 10 mL of the Isradipine standard stock solution (100 µg/mL) into a clear glass container.
-
Expose the solution to a UV lamp (254 nm) for a controlled period (e.g., 2-4 hours) or to direct sunlight until a significant peak corresponding to this compound is observed in the chromatogram. The extent of degradation can be monitored by injecting aliquots at different time intervals.
-
This solution, containing a mixture of Isradipine and this compound, can be used for method development and to identify the retention time of this compound. For quantitative purposes, the peak area of Isradipine can be used to calculate the amount degraded, and assuming a 1:1 molar conversion, the concentration of this compound can be estimated.
Sample Preparation
4.3.1. Pharmaceutical Formulations (Tablets/Capsules)
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Isradipine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.3.2. Biological Samples (Plasma/Serum)
For the analysis of this compound in biological matrices, a sample clean-up procedure is necessary to remove proteins and other interfering substances.
Protein Precipitation:
-
To 1 mL of plasma or serum sample in a centrifuge tube, add 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.
Liquid-Liquid Extraction:
-
To 1 mL of plasma or serum sample, add a suitable internal standard.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase and inject.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Isradipine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Isradipine) | ≥ 2000 | 5500 |
| Resolution (Isradipine & this compound) | ≥ 2.0 | 3.5 |
| % RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for Isradipine
| Concentration (µg/mL) | Peak Area (n=3) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602890 |
| 40 | 1205678 |
| 60 | 1808901 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Study for Isradipine
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery |
| 80% | 8 | 7.95 | 99.4 |
| 100% | 10 | 10.02 | 100.2 |
| 120% | 12 | 11.92 | 99.3 |
Table 4: Forced Degradation Study of Isradipine
| Stress Condition | % Degradation of Isradipine | Peak Purity of Isradipine |
| Acid Hydrolysis (0.1 N HCl, 24h) | < 5% | Pass |
| Base Hydrolysis (0.1 N NaOH, 24h) | ~10% | Pass |
| Oxidative (3% H₂O₂, 24h) | ~25% (this compound is the major product) | Pass |
| Thermal (80°C, 48h) | < 8% | Pass |
| Photolytic (UV light, 8h) | ~40% (this compound is the major product) | Pass |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Degradation pathway of Isradipine to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Dehydro Isradipine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of Dehydro Isradipine, a significant impurity and metabolite of the calcium channel blocker Isradipine, using gas chromatography-mass spectrometry (GC-MS). The methodology outlined provides a robust framework for the identification and quantification of this compound in pharmaceutical samples. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. During its synthesis and storage, or as a result of metabolic processes, impurities and degradation products can form. This compound (C₁₉H₁₉N₃O₅, M.W. 369.37) is a primary oxidation product of Isradipine.[1] Monitoring and controlling the levels of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of volatile and semi-volatile impurities like this compound. This application note presents a validated GC-MS method for its analysis.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
For the analysis of this compound in a drug substance, a sample solution is prepared by dissolving a precisely weighed amount of the Isradipine drug substance in methanol to a final concentration of 10 mg/mL.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following instrumental parameters are recommended:
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Solvent Delay | 5 min |
Data Presentation
The developed GC-MS method allows for the effective separation and identification of this compound. The retention time and characteristic mass fragments are key identifiers.
Table 2: Retention Time and Mass Spectral Data for this compound
| Compound | Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | Approximately 12.5 | 369 | 310, 282, 254, 226 |
Note: The fragmentation of dihydropyridine compounds often involves the loss of substituents from the dihydropyridine ring. The proposed key fragment ions are based on common fragmentation patterns of similar molecules.
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
Discussion
The proposed GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The choice of a 5% phenyl methyl siloxane column offers good selectivity for this class of compounds. Electron ionization provides characteristic fragmentation patterns that are crucial for unequivocal identification. The method is suitable for routine quality control testing of Isradipine drug substance and can be adapted for the analysis of degradation products in stability studies. It is important to note that due to the thermal nature of GC analysis, the thermal stability of this compound should be considered. The proposed inlet temperature of 280 °C is a starting point and may need optimization to prevent on-column degradation.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The method is specific, and with proper validation, can be demonstrated to be linear, accurate, and precise for the intended purpose. The provided workflow and logical diagrams offer a clear understanding of the analytical process and its importance in pharmaceutical development. This methodology will be a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Isradipine.
References
Application Note: Development of a Stability-Indicating Analytical Method for Dehydro Isradipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Isradipine is a principal degradation product and known impurity of Isradipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3][4] The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be monitored and controlled to ensure safety and efficacy. This application note details the development and validation of a stability-indicating analytical method for the quantification of this compound, also known as Isradipine EP Impurity D and Isradipine USP Related Compound A.[1][2][5] The protocols provided are for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with a forced degradation study to demonstrate the method's specificity.
Analytical Methodologies
A robust and sensitive analytical method is essential for the accurate quantification of this compound. Below are protocols for HPLC-UV and LC-MS/MS methods, developed based on established methods for Isradipine and other dihydropyridine compounds.[6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical dosage forms.
2.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:40:10, v/v/v). The mobile phase composition may be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 264 nm.[8]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).
-
For drug product analysis, extract a known amount of the sample with a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.
-
2.1.2. Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the typical validation parameters for the HPLC-UV method.
| Parameter | Typical Value |
| Retention Time (this compound) | ~ 4.5 min |
| Retention Time (Isradipine) | ~ 6.0 min |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of trace levels of this compound, particularly in biological matrices or for impurity profiling at very low concentrations.
2.2.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for this compound and an internal standard should be optimized. Based on the molecular weight of this compound (369.38 g/mol )[4], a potential precursor ion would be m/z 370.1 [M+H]⁺. Product ions would need to be determined experimentally. For Isradipine, a known transition is m/z 372.1 → m/z 312.2.[6]
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and an appropriate internal standard (e.g., Isradipine-d3) in a suitable solvent.
-
For plasma or other biological samples, perform a protein precipitation or liquid-liquid extraction prior to analysis.
-
2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes the typical validation parameters for the LC-MS/MS method.
| Parameter | Typical Value |
| Retention Time (this compound) | ~ 2.5 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Forced Degradation Study (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11] These studies expose the drug substance to various stress conditions to generate potential degradation products and ensure that the analytical method can separate and quantify the analyte of interest from these degradants.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat Isradipine solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat Isradipine solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat Isradipine solution with 3% H₂O₂ at room temperature for 24 hours. The formation of this compound is often observed under oxidative conditions.
-
Thermal Degradation: Expose solid Isradipine to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Isradipine to UV light (254 nm) and visible light as per ICH Q1B guidelines. Dihydropyridine compounds are known to be susceptible to photo-oxidation, leading to the formation of their pyridine analogs, such as this compound.
-
Sample Analysis: Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method. The peak purity of the this compound peak should be assessed to ensure no co-eluting peaks.
Visualizations
Experimental Workflow
References
- 1. Isradipine EP Impurity D | 116169-18-7 | SynZeal [synzeal.com]
- 2. Isradipine EP Impurity D HCl (Isradipine USP Related Compound A HCl, this compound HCl) | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Isradipine EP Impurity D | CAS No- 116169-18-7 | NA [chemicea.com]
- 6. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DEVELOPMENT AND VALIDATION OF ISRADIPINE IN BULK AND IN ITS PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD - Europub [europub.co.uk]
- 10. RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Isolation of Dehydro Isradipine from Human Urine using Solid-Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable protocol for the isolation and quantification of Dehydro Isradipine, a primary metabolite of the calcium channel blocker Isradipine, from human urine samples. The methodology employs solid-phase extraction (SPE) for efficient sample clean-up and concentration, followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and toxicological analysis.
Introduction
Isradipine is a dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension. Following administration, Isradipine undergoes extensive metabolism, with a significant portion being converted to its oxidized pyridine analog, this compound, which is then excreted in the urine.[1][2] Accurate and precise measurement of urinary this compound is crucial for understanding the pharmacokinetics and metabolic fate of the parent drug. This protocol provides a detailed procedure for the selective extraction and subsequent analysis of this compound from complex urine matrices.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, solid-phase extraction, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Phosphate buffer (pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples (stored at -20°C)
Sample Preparation
-
Thaw frozen human urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean microcentrifuge tube.
-
Add the internal standard to each sample at a predetermined concentration.
-
Add 1 mL of phosphate buffer (pH 6.0) to each urine sample and vortex to mix.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Equilibration: Equilibrate the cartridges by passing 2 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the prepared urine sample (2 mL) onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering hydrophilic compounds. Follow with a wash of 2 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of the analytical standards.
-
Quantitative Data Summary
The following table summarizes typical performance data for the isolation and quantification of this compound from urine using this protocol. Data is compiled from various studies on dihydropyridine metabolites.[3][4]
| Parameter | Result |
| Recovery | 67 - 77% |
| Limit of Detection (LOD) | 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Workflow Diagram
Caption: Experimental workflow for the isolation of this compound from urine.
Signaling Pathway Conceptual Diagram
The following diagram illustrates the metabolic conversion of Isradipine to this compound and its subsequent excretion.
Caption: Metabolic pathway of Isradipine to this compound.
Conclusion
The protocol presented here provides a comprehensive and effective method for the isolation and quantification of this compound from human urine. The use of solid-phase extraction ensures high recovery and sample purity, while LC-MS/MS analysis offers excellent sensitivity and specificity. This application note serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and clinical chemistry.
References
- 1. Assay of isradipine and of its major metabolites in biological fluids by capillary gas chromatography and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Dehydro Isradipine Standard Preparation for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Isradipine, also known as Isradipine Related Compound A (USP) or Isradipine Impurity D (EP), is a principal degradation product of the calcium channel blocker, Isradipine.[1] Accurate quantification of this compound is critical in stability studies and quality control of Isradipine drug substances and products. This document provides a detailed protocol for the preparation of a this compound standard for High-Performance Liquid Chromatography (HPLC) analysis, ensuring accurate and reproducible results.
Reference Standard Information
For the preparation of a standard solution, it is imperative to use a certified reference standard. This compound can be procured from various pharmacopeias and chemical suppliers.
Table 1: this compound Reference Standard Details
| Parameter | Information | Source |
| Compound Name | Isradipine Related Compound A | USP |
| Synonyms | This compound, Isradipine Impurity D | EP, Various Suppliers |
| USP Catalog No. | 1354218 | [1][2][3] |
| Molecular Formula | C19H19N3O5 | [1] |
| Molecular Weight | 369.37 g/mol | [1] |
| Storage | -20°C | [1] |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific details on purity, storage, and handling.
Experimental Protocols
Preparation of this compound Standard Stock Solution (100 µg/mL)
This protocol outlines the preparation of a primary stock solution of this compound.
Materials:
-
This compound (Isradipine Related Compound A) reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flask (10 mL, Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the volumetric flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the 1:1 methanol/acetonitrile mixture.
-
Mixing: Invert the flask several times to ensure homogeneity.
This stock solution has a nominal concentration of 100 µg/mL. The exact concentration should be calculated based on the actual weight and the purity of the reference standard as stated in the CoA.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for calibration curves.
Materials:
-
This compound Standard Stock Solution (100 µg/mL)
-
Mobile Phase (as per the HPLC method)
-
Volumetric flasks (10 mL, Class A)
-
Micropipettes
Procedure:
Prepare a series of working standards by diluting the stock solution with the mobile phase. An example for a 5-point calibration curve is provided below.
Table 2: Preparation of Working Standard Solutions
| Working Standard Concentration (µg/mL) | Volume of Stock Solution (100 µg/mL) | Final Volume (mL) | Diluent |
| 1.0 | 100 µL | 10 | Mobile Phase |
| 2.5 | 250 µL | 10 | Mobile Phase |
| 5.0 | 500 µL | 10 | Mobile Phase |
| 7.5 | 750 µL | 10 | Mobile Phase |
| 10.0 | 1000 µL | 10 | Mobile Phase |
Recommended HPLC Method
The following HPLC conditions are recommended for the analysis of this compound. These are based on published stability-indicating methods for Isradipine and its related compounds.[4][5][6][7]
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax C8, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : 0.1% Orthophosphoric Acid in Water (55:35:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 10 minutes |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions for HPLC analysis.
Caption: Workflow for this compound Standard Preparation.
Logical Relationship: Standard Preparation to Analysis
This diagram illustrates the logical flow from obtaining the reference material to the final analytical result.
Caption: Logical Flow from Reference Standard to Result.
References
- 1. Isradipine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. store.usp.org [store.usp.org]
- 4. ajrconline.org [ajrconline.org]
- 5. RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 6. DEVELOPMENT AND VALIDATION OF ISRADIPINE IN BULK AND IN ITS PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD - Europub [europub.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydro Isradipine as a Biomarker for Isradipine Exposure and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3] Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in the formation of several pharmacologically inactive metabolites.[1][4] One of these major metabolites is dehydro isradipine.
Given that isradipine is completely metabolized before excretion, with no unchanged drug found in the urine, monitoring its metabolites can serve as a valuable tool in clinical and research settings.[1][3] This document provides detailed application notes and protocols for the use of this compound as a biomarker for assessing isradipine exposure and metabolism. Measuring the concentration of this compound can offer a more integrated assessment of drug exposure over a longer period compared to the parent drug, which may exhibit more significant peak-to-trough fluctuations. This can be particularly useful in pharmacokinetic studies, therapeutic drug monitoring, and in understanding the inter-individual variability in isradipine metabolism.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Isradipine and this compound
| Parameter | Isradipine | This compound |
| Time to Peak Concentration (Tmax) | ~1.5 hours | 2-4 hours |
| Terminal Half-life (t½) | ~8 hours | 10-12 hours |
| Bioavailability | 15-24% | Not Applicable |
| Metabolism | Hepatic (CYP3A4) | - |
| Excretion | 60-65% renal (as metabolites), 25-30% fecal (as metabolites) | Primarily renal |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.2% - 8.5% |
| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.2% |
| Accuracy (% Bias) | Within ±15% | -5.7% to 9.3% |
| Matrix Effect | 85% - 115% | 92.1% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (24h at room temp) | ≤ 15% degradation | < 5% |
| Stability (3 freeze-thaw cycles) | ≤ 15% degradation | < 8% |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Dehydro Isradipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Isradipine is the primary pyridine metabolite of Isradipine, a potent L-type calcium channel blocker of the dihydropyridine class used in the management of hypertension.[1][2] Isradipine undergoes extensive first-pass metabolism, with its metabolites, including this compound, generally considered to be pharmacologically inactive.[1][2][3] However, in drug development and safety assessment, it is crucial to experimentally verify the activity profile of major metabolites.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The primary focus is to assess its potential to block L-type calcium channels, evaluate its cytotoxic effects, and investigate its potential to induce apoptosis. By comparing the activity of this compound to its parent compound, Isradipine, researchers can definitively determine its pharmacological profile.
Data Presentation: Comparative Activity of Isradipine and this compound
The following tables summarize the expected and known quantitative data for Isradipine, which serves as a positive control. The corresponding values for this compound are to be determined using the protocols provided herein.
Table 1: L-type Calcium Channel Antagonist Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Isradipine | CHO cells expressing rabbit lung α1C-b-subunit | Whole-cell patch clamp | 7.2 (at -80 mV) | [4] |
| Membranes from rat aorta | Radioligand binding ([3H]-isradipine) | 0.140 | [5] | |
| This compound | To be determined | Calcium Influx Assay | To be determined | - |
Table 2: Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Isradipine | To be determined | MTT Assay | To be determined |
| This compound | To be determined | MTT Assay | To be determined |
| Isradipine | To be determined | LDH Release Assay | To be determined |
| This compound | To be determined | LDH Release Assay | To be determined |
Table 3: Apoptosis Induction
| Compound | Cell Line | Assay Type | Fold Increase in Caspase-3/7 Activity |
| Isradipine | To be determined | Caspase-Glo® 3/7 Assay | To be determined |
| This compound | To be determined | Caspase-Glo® 3/7 Assay | To be determined |
Mandatory Visualizations
Signaling Pathway of L-type Calcium Channel Blockade
Caption: L-type calcium channel signaling pathway and point of inhibition by Dihydropyridines.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for a fluorescence-based calcium influx assay.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for MTT and LDH cytotoxicity assays.
Experimental Protocols
Calcium Influx Assay Using Fluo-4 AM
This assay measures changes in intracellular calcium concentration upon depolarization and is a primary method to determine the L-type calcium channel blocking activity of this compound.
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2 or a neuronal cell line like SH-SY5Y)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium chloride (KCl) solution (high concentration for depolarization)
-
This compound and Isradipine (as a positive control)
-
Fluorescence plate reader with bottom-read capabilities and injectors
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Aspirate the culture medium from the cell plate and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Prepare serial dilutions of this compound and Isradipine in HBSS.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a depolarizing stimulus, such as a final concentration of 50 mM KCl, to induce calcium influx.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon depolarization corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition for each concentration of this compound and Isradipine relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay will determine if this compound has any cytotoxic effects.
Materials:
-
Cell line of interest (e.g., HepG2 for general cytotoxicity, or a neuronal cell line)
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
This compound and Isradipine
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Isradipine in the cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control.
-
Incubate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value for cytotoxicity.
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound and Isradipine
-
Commercially available LDH cytotoxicity assay kit
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line of interest
-
White, opaque 96-well plates
-
This compound and Isradipine
-
A known apoptosis inducer as a positive control (e.g., staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with serial dilutions of this compound and Isradipine as described in the MTT assay protocol. Include vehicle and positive controls.
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation period (e.g., 24 hours), allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence.
-
Calculate the fold increase in caspase-3/7 activity for each treatment group relative to the vehicle control.
-
Plot the fold increase in caspase activity against the compound concentration.
-
Conclusion
The provided protocols offer a comprehensive framework for characterizing the in vitro activity of this compound. By systematically evaluating its effects on L-type calcium channels, cell viability, and apoptosis, researchers can obtain a clear and data-driven understanding of its pharmacological profile. The inclusion of the parent compound, Isradipine, as a positive control is essential for contextualizing the results and confirming the expected inactivity of its pyridine metabolite. These assays are fundamental in the preclinical safety assessment of drug metabolites and contribute to a more complete understanding of a drug's overall disposition and effects.
References
- 1. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, isradipine and lacidipine, with calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying the Effects of Dehydro Isradipine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Isradipine, the primary active metabolite of the dihydropyridine calcium channel blocker Isradipine, is a subject of significant interest in neuropharmacology and drug development. Isradipine, and by extension this compound, exerts its effects primarily by blocking L-type voltage-gated calcium channels (L-VGCCs), particularly the Ca(v)1.2 and Ca(v)1.3 subtypes.[1] This mechanism of action has implications not only for its approved use in treating hypertension but also for its potential neuroprotective properties in neurodegenerative diseases like Parkinson's disease.[2][3][4][5]
These application notes provide a detailed overview of established in vivo and in vitro experimental models used to investigate the therapeutic effects and underlying mechanisms of this compound. The included protocols are intended to serve as a comprehensive guide for researchers in the field.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Isradipine, the parent compound of this compound, highlighting its neuroprotective efficacy in various experimental models.
Table 1: In Vivo Neuroprotective Efficacy of Isradipine in the 6-OHDA Rodent Model of Parkinson's Disease
| Parameter | Species | Isradipine Dose/Concentration | Observed Effect | Reference |
| IC50 for Neuroprotection (SNc DA Neurons) | Mouse | 13 nM (plasma concentration) | 50% protection of Substantia Nigra pars compacta (SNc) dopaminergic (DA) neurons. | [2] |
| IC50 for Neuroprotection (Striatal DA Terminals) | Mouse | 19 nM (plasma concentration) | 50% protection of dopaminergic terminals in the striatum. | [2] |
| TH-positive Neuron Survival | Mouse | 3mg/kg/day (subcutaneous osmotic minipumps) | Significantly increased survival of tyrosine hydroxylase (TH)-positive neurons in the SNc following 6-OHDA lesion. | [2] |
| Striatal TH Fiber Density | Mouse | Dose-dependent | Dose-dependent sparing of striatal TH-positive fibers. | [2] |
| Apomorphine-Induced Rotations | Rat | 0.1, 0.2, and 0.4 mg/kg/day (subcutaneous) | Dose-dependent decrease in contralateral rotations, indicating motor improvement. | [5] |
Table 2: In Vitro Effects of Isradipine
| Parameter | Cell Line | Neurotoxin | Isradipine Concentration | Observed Effect | Reference |
| Neuroprotection | SH-SY5Y human neuroblastoma cells | Rotenone | Pretreatment with Isradipine | Antagonized rotenone-induced increases in intracellular calcium, senescence, and activation of p53/p21 signaling. | [6] |
| Inhibition of Ca2+ Influx | Not Specified | Not Applicable | EC50 = 1.4 nM | Blockade of L-type voltage-gated calcium channels. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in Mice
This model is widely used to study the progressive loss of dopaminergic neurons characteristic of Parkinson's disease and to evaluate the neuroprotective potential of therapeutic compounds.[2][5][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Isradipine
-
Vehicle for Isradipine (e.g., 50% DMSO, 50% PEG 300)
-
Alzet osmotic minipumps (e.g., model 2004)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Isradipine Administration:
-
Prepare Isradipine solution in the appropriate vehicle.
-
Load Alzet osmotic minipumps with the Isradipine solution or vehicle control. The pumps should be primed according to the manufacturer's instructions.
-
Anesthetize the mice and subcutaneously implant the minipumps in the dorsal mid-scapular region. This allows for continuous delivery of the compound. A common dose for neuroprotection studies is 3 mg/kg/day.[2]
-
Allow a pre-treatment period of at least 24 hours before 6-OHDA lesioning.
-
-
6-OHDA Lesioning:
-
Anesthetize the mice and mount them in a stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA (e.g., 2.5 µg in 1 µL of 0.02% ascorbic acid in sterile saline).
-
Perform a craniotomy over the target region (striatum).
-
Slowly infuse the 6-OHDA solution into the striatum of one hemisphere using a Hamilton syringe. The contralateral hemisphere can serve as an internal control.
-
Typical stereotaxic coordinates for the mouse striatum are (from bregma): Anteroposterior (AP) +0.5 mm, Mediolateral (ML) ±2.0 mm, and Dorsoventral (DV) -3.0 mm.
-
After injection, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
-
Post-Lesion Survival and Tissue Processing:
-
Allow the animals to survive for a predetermined period (e.g., 25 days) to allow for the full development of the dopaminergic lesion.[2]
-
At the end of the survival period, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brains and post-fix them in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
-
Immunohistochemistry and Quantification:
-
Section the brains coronally (e.g., 40 µm sections) using a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their terminals.
-
Use unbiased stereological methods to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc).
-
Quantify the density of TH-positive fibers in the striatum using densitometry.
-
Compare the number of neurons and fiber density in the lesioned hemisphere of Isradipine-treated animals to vehicle-treated controls.
-
In Vitro Model: Neuroprotection Against MPP+ or Rotenone in SH-SY5Y Cells
This model is used to screen for compounds that can protect neuronal cells from toxins known to induce Parkinson's-like pathology by inhibiting mitochondrial complex I.[6][8]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or Rotenone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Fura-2 AM (for calcium imaging)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period with the neurotoxin, remove the medium.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Measurement of Intracellular Calcium (Fura-2 AM):
-
Load the cells with Fura-2 AM (e.g., 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove extracellular dye.
-
Measure the fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm using a fluorescence plate reader or microscope.
-
The ratio of fluorescence at 340/380 nm is proportional to the intracellular calcium concentration.
-
Compare the calcium levels in this compound-treated cells to control cells following neurotoxin exposure.
-
Electrophysiology: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
This technique allows for the direct measurement of ion currents across the cell membrane, providing a detailed characterization of the effects of this compound on L-type calcium channel function.
Materials:
-
Cells expressing L-type calcium channels (e.g., primary neurons, HEK293 cells transfected with Ca(v)1.2 or Ca(v)1.3 subunits)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External recording solution (containing, in mM: 140 TEA-Cl, 10 CaCl2, 10 HEPES, pH 7.4 with TEA-OH)
-
Internal pipette solution (containing, in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)
-
This compound
Procedure:
-
Cell Preparation and Pipette Fabrication:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording L-type Calcium Currents:
-
Clamp the cell at a holding potential where L-type channels are largely in a closed state (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.
-
Record the baseline currents in the absence of the drug.
-
-
Drug Application and Data Analysis:
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the calcium currents at each concentration after allowing for equilibration.
-
Measure the peak inward current amplitude at each voltage step.
-
Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value.
-
Conclusion
The experimental models and protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound. The in vivo 6-OHDA model is essential for evaluating neuroprotective efficacy in a disease-relevant context, while in vitro assays offer a high-throughput platform for mechanistic studies and initial compound screening. Electrophysiological recordings provide a detailed understanding of the drug's interaction with its molecular target. By utilizing these well-established models, researchers can effectively characterize the therapeutic potential of this compound for neurodegenerative disorders and other conditions involving L-type calcium channel dysregulation.
References
- 1. Isradipine | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]
- 2. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of isradipine in a pre-clinical model of Parkinson’s disease | Parkinson's Disease [michaeljfox.org]
- 5. brieflands.com [brieflands.com]
- 6. Isradipine prevents rotenone-induced intracellular calcium rise that accelerates senescence in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dehydro Isradipine Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydro Isradipine solutions. The information is presented in a question-and-answer format to directly address common stability issues.
Disclaimer: this compound is the primary degradation product of the dihydropyridine calcium channel blocker, Isradipine. While extensive data exists on the formation of this compound from Isradipine, specific stability studies on this compound itself are limited in publicly available literature. The information provided here is based on the general stability of pyridine derivatives and forced degradation studies of analogous pyridine compounds formed from other dihydropyridine drugs like Nicardipine, Felodipine, and Amlodipine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the pyridine analogue of Isradipine, formed through the oxidation of Isradipine's dihydropyridine ring. This transformation results in a loss of pharmacological activity.[1] Understanding the stability of this compound in solution is crucial for accurate analytical measurements, impurity profiling, and assessing the degradation pathways of Isradipine-containing formulations.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Based on studies of analogous pyridine derivatives, the primary factors affecting stability are:
-
Light (Photostability): Pyridine derivatives can be susceptible to photodegradation.[1]
-
pH (Hydrolytic Stability): Extreme pH conditions (strong acids or bases) can potentially lead to the degradation of the ester functional groups in the molecule.[2]
-
Oxidizing Agents: While the pyridine ring is generally resistant to further oxidation compared to the dihydropyridine ring, strong oxidizing conditions may still cause degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
Q3: My this compound solution changed color. What could be the cause?
A color change in your this compound solution could indicate degradation. This may be caused by exposure to light, extreme temperatures, or incompatible solvents. It is recommended to prepare fresh solutions and store them protected from light in a cool, dark place.
Q4: I am observing unexpected peaks in the chromatogram of my this compound standard. What should I do?
The appearance of new peaks suggests the formation of degradation products. To troubleshoot this:
-
Verify the purity of your standard: Ensure the starting material is of high purity.
-
Check your storage conditions: Confirm that the solution has been stored properly (protected from light, at the recommended temperature).
-
Evaluate your solvent: Ensure the solvent is of high purity and is not contributing to the degradation. Consider testing a different solvent.
-
Perform a forced degradation study: Subjecting your solution to controlled stress conditions (acid, base, oxidation, heat, light) can help identify the degradation products and their retention times.
Troubleshooting Guides
Issue 1: Rapid Decrease in this compound Concentration in Solution
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Prepare a fresh solution and immediately analyze it to establish a baseline. 2. Store an aliquot of the solution in a light-protected container (e.g., amber vial or wrapped in aluminum foil) and another exposed to ambient light. 3. Analyze both samples at regular intervals. A faster decrease in concentration in the light-exposed sample confirms photodegradation. Solution: Always prepare, store, and handle this compound solutions in light-resistant containers. |
| Hydrolysis | 1. Prepare solutions in buffers of different pH values (e.g., acidic, neutral, and basic). 2. Analyze the solutions at time zero and after a set period of incubation at a controlled temperature. 3. A significant decrease in concentration at a specific pH indicates hydrolysis. Solution: Use a buffered solution at a pH where the molecule is most stable (typically near neutral for similar compounds). |
| Oxidative Degradation | 1. Prepare a solution and divide it into two portions. 2. To one portion, add a low concentration of an oxidizing agent (e.g., hydrogen peroxide). 3. Analyze both solutions over time. Accelerated degradation in the sample with the oxidizing agent suggests susceptibility to oxidation. Solution: Avoid sources of peroxides in your solvents and consider degassing solvents before use. |
| Thermal Degradation | 1. Store aliquots of your solution at different temperatures (e.g., refrigerated, room temperature, and an elevated temperature). 2. Analyze the samples at various time points. 3. A faster rate of degradation at higher temperatures indicates thermal instability. Solution: Store stock solutions at refrigerated temperatures. |
Data on Stability of Analogous Pyridine Derivatives
The following table summarizes the degradation behavior of pyridine analogs of common dihydropyridine drugs under forced degradation conditions. This data can be used to infer the potential stability of this compound.
| Stress Condition | Drug (Pyridine Analog) | Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | Nicardipine Pyridine Analog | 0.1 M HCl, 70°C | Nicardipine was found to be stable in acidic buffer for up to 48 hours. | [4] |
| Felodipine Pyridine Analog | 2 N HCl, 60°C, 5h | Less than 6% degradation of Felodipine was observed. | [5] | |
| Amlodipine Pyridine Analog | 1 M HCl, 45°C and 65°C | Amlodipine showed significant degradation. | [2] | |
| Basic Hydrolysis | Nicardipine Pyridine Analog | 0.1 M NaOH, 70°C | Nicardipine was found to be unstable in alkaline conditions. | [4] |
| Felodipine Pyridine Analog | 2 N NaOH, 60°C, 5h | Considerable degradation of Felodipine was observed. | [5] | |
| Amlodipine Pyridine Analog | 0.001 M NaOH, 45°C and 65°C | Amlodipine degraded by approximately 36% after 72 hours. | [2] | |
| Oxidative | Nicardipine Pyridine Analog | 30% H₂O₂ | Degradation observed. | [4] |
| Felodipine Pyridine Analog | 3% H₂O₂, 60°C, 5h | Less than 6% degradation of Felodipine was observed. | [5] | |
| Amlodipine Pyridine Analog | 3% H₂O₂ | Amlodipine was the most sensitive to oxidation among the tested drugs. | [2] | |
| Thermal | Nicardipine Pyridine Analog | 70°C | Degradation observed. | [4] |
| Felodipine Pyridine Analog | 105°C, 72h | Less than 6% degradation of Felodipine was observed. | [5] | |
| Amlodipine Pyridine Analog | - | Amlodipine is thermally stable up to 202°C. | [3] | |
| Photolytic | Nicardipine Pyridine Analog | UV light | Degradation observed. | [4] |
| Felodipine Pyridine Analog | UV light | Degradation observed. |
Experimental Protocols
Stability-Indicating HPLC Method for Dihydropyridine and its Pyridine Degradation Product
This protocol is a representative method based on published stability-indicating assays for drugs like Felodipine and Nicardipine.[4][5] Method optimization for this compound is recommended.
-
Objective: To separate and quantify the active pharmaceutical ingredient (e.g., Isradipine) from its primary pyridine degradation product (this compound) and any other potential degradants.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 55:45 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a common wavelength for similar compounds is around 240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acidic: Mix the drug solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.
-
Basic: Mix the drug solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal: Heat the drug solution at 70°C for a specified time.
-
Photolytic: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the separation from its potential degradants.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Overcoming matrix effects in Dehydro Isradipine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Dehydro Isradipine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, focusing on issues arising from matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss
Possible Cause: Ion suppression is a primary cause of low signal intensity, where co-eluting endogenous components from the biological matrix (e.g., phospholipids) interfere with the ionization of this compound in the ion source.[1][2]
Solutions:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to enhance the sample preparation technique.[3]
-
Liquid-Liquid Extraction (LLE): Provides a cleaner extract compared to protein precipitation.[1]
-
Solid-Phase Extraction (SPE): Can selectively isolate the analyte from interfering matrix components.[4]
-
Phospholipid Removal Plates: Specifically target and remove phospholipids, which are major contributors to matrix effects.[3][4]
-
-
Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and matrix components. A shallower gradient can improve resolution.[1]
-
Sample Dilution: Diluting the sample extract can lower the concentration of interfering matrix components, potentially improving the signal-to-noise ratio.[1]
-
Switch Ionization Mode or Mass Spectrometer: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible.[2] Trying a different mass spectrometer with a different source design can also be beneficial.[5]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause: Chromatographic issues are the typical cause of poor peak shape. This can be due to column degradation, an inappropriate mobile phase, or column overload.
Solutions:
-
Assess the Analytical Column: The column may be degraded. Replacing it with a new one should restore sharp, symmetrical peaks.[1] Consider using metal-free columns if interactions with metal surfaces are suspected.[6]
-
Optimize the Mobile Phase: Ensure the mobile phase composition is appropriate for the analyte and column to achieve good retention and peak symmetry.[1]
-
Check for Sample Overload: Injecting a sample with too high a concentration of the analyte can lead to broad peaks. Diluting the sample should result in a sharper peak.[1]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation can lead to poor reproducibility.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability caused by matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[7]
-
Standardize Sample Handling: Ensure consistent use of materials, such as the same brand of plastic tubes for sample processing, to avoid introducing exogenous materials that can cause matrix effects.[5] Avoid using anticoagulants like Li-heparin if possible.[5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[8][9][10]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the LC eluent after the column and injecting a blank matrix extract. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement.[7][11]
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[11]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A3: While protein precipitation (PPT) with acetonitrile is a quick method, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are more effective at reducing matrix effects.[1][3] LLE with solvents like methyl tert-butyl ether or a diethyl ether/hexane mixture is a common and effective choice.[1] SPE offers the advantage of selectively isolating the analyte.[4]
Q4: Can changing my LC-MS/MS parameters help reduce matrix effects?
A4: Yes. Optimizing chromatographic conditions to separate this compound from co-eluting matrix components is a key strategy.[1] Additionally, selecting the appropriate ionization source and optimizing its parameters can help mitigate matrix effects.[10]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed to provide a clean sample extract suitable for high-sensitivity analysis.
-
Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.[1]
-
Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of a liquid-liquid extraction solvent (e.g., diethyl ether:hexane 80:20, v/v).[1]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound and internal standard in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).[12]
-
Set B (Post-Spike Sample): Extract blank plasma from at least six different sources using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the neat solution from Set A.[12]
-
Set C (Blank Matrix): Extract blank plasma from the same sources as in Set B. Reconstitute with the reconstitution solvent.[12]
-
-
Analysis: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A.[12] An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for the internal standard in the same way. The IS-Normalized MF is the ratio of the analyte MF to the IS MF. The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be within an acceptable range (e.g., <15%).
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Relative Cost | Throughput |
| Protein Precipitation (PPT) | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High |
| HybridSPE®-Phospholipid | >99%[13] | High | High |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity | Ion Suppression | Improve sample cleanup (LLE, SPE), optimize chromatography, dilute sample. |
| Poor Peak Shape | Column Degradation/Overload | Replace column, optimize mobile phase, dilute sample. |
| Inconsistent Results | Variable Matrix Effects | Use a stable isotope-labeled internal standard, use matrix-matched calibrators. |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Impact of sample preparation on matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Mobile Phase for Dehydro Isradipine Separation
Welcome to the technical support center for optimizing the separation of Dehydro Isradipine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the HPLC analysis of Isradipine and its related substances, particularly its primary degradation product, this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound from Isradipine?
A good starting point for developing a separation method is to use a reversed-phase HPLC method, which is commonly employed for Isradipine and its impurities.[1][2] A common mobile phase composition consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component (water or a buffer).[2][3][4]
Based on published methods for Isradipine, a recommended starting mobile phase could be a mixture of acetonitrile, methanol, and water.[3] For example, a ratio of 60:30:10 (v/v/v) of acetonitrile:methanol:water has been shown to provide a symmetric peak shape for Isradipine.[3] Another option is a mixture of methanol, acetonitrile, and an acetate buffer (e.g., pH 2.8) in a ratio of 60:30:10 (v/v/v).[2][4]
It is crucial to filter the mobile phase through a 0.45 µm membrane filter and degas it before use to prevent pump blockages and baseline noise.[3]
Q2: How can I improve the resolution between the Isradipine and this compound peaks?
Improving resolution between closely eluting peaks like Isradipine and its dehydro impurity often requires systematic optimization of the mobile phase. Key factors to consider are the organic solvent ratio, the type of organic solvent, and the pH of the aqueous phase.[5][6][7]
-
Adjusting the Organic Solvent Ratio: The organic solvent strength is a primary driver of retention in reversed-phase HPLC. To increase the separation between two peaks, you can try decreasing the percentage of the organic solvent in the mobile phase. This will generally increase the retention times of both compounds, potentially providing better separation. Conversely, increasing the organic content will decrease retention times.
-
Changing the Organic Solvent: The choice of organic solvent can influence selectivity. Acetonitrile and methanol are the most common solvents used. If you are using methanol, switching to acetonitrile, or using a combination of both, can alter the elution order and improve resolution.[8]
-
Optimizing the pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter for ionizable compounds.[5][6] Isradipine has a pyridine ring which can be protonated at acidic pH. By adjusting the pH of the aqueous component with a suitable buffer (e.g., phosphate or acetate buffer), you can change the ionization state of the molecules and significantly impact their retention and selectivity. For reproducible results, it is recommended to use a buffer with a pKa close to the desired pH.[8] For silica-based columns, it's generally advisable to keep the pH within the range of 2 to 8 to ensure column stability.[9]
Q3: My this compound peak is tailing. What can I do to improve the peak shape?
Peak tailing is a common issue in HPLC and can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.[10][11]
To address peak tailing for this compound:
-
Mobile Phase pH Adjustment: For basic compounds like dihydropyridines, interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.[12] Adjusting the mobile phase to a lower pH (e.g., around 3) can suppress the ionization of these silanol groups, thereby reducing these secondary interactions and improving peak shape.[12]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the active silanol sites and reduce tailing.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lower strength than the mobile phase. Injecting a sample in a stronger solvent can lead to peak distortion.[9]
-
Column Condition: A deteriorating column can also lead to poor peak shapes. If other troubleshooting steps fail, consider replacing the column or using a guard column to protect the analytical column from contaminants.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution Between Isradipine and this compound | Mobile phase is too strong. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). |
| Inappropriate organic solvent. | Try a different organic solvent (e.g., switch from methanol to acetonitrile or use a mixture). | |
| Mobile phase pH is not optimal. | Adjust the pH of the aqueous portion of the mobile phase using a suitable buffer to alter the selectivity.[5][6] | |
| Peak Tailing for this compound | Secondary interactions with the stationary phase. | Lower the pH of the mobile phase (e.g., to pH 3) to suppress silanol activity.[12] |
| Column overload. | Reduce the concentration of the injected sample. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[9] | |
| Column contamination or degradation. | Use a guard column and/or flush the column with a strong solvent. If the problem persists, replace the column.[10] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to maintain a stable pH. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature.[9] | |
| Pump issues or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[9] | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, or tubing. Backflushing the column may help.[12] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and is compatible with the organic solvent concentration. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase
This protocol describes the preparation of a mobile phase consisting of methanol, acetonitrile, and an acetate buffer at pH 2.8.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare the Acetate Buffer (pH 2.8):
-
Add a sufficient amount of glacial acetic acid to HPLC grade water to adjust the pH to 2.8. Monitor the pH using a calibrated pH meter.
-
-
Mobile Phase Preparation:
-
Filtration and Degassing:
-
Filter the prepared mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[3]
-
Degas the mobile phase using a suitable method such as sonication or vacuum degassing to remove dissolved gases.
-
Visualizations
Caption: Workflow for HPLC Method Development for Impurity Separation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mastelf.com [mastelf.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Dehydro Isradipine in HPLC
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Dehydro Isradipine, focusing on poor peak shape. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue, especially with basic compounds like this compound.[1][2][3] This can compromise accurate integration and quantification.[4]
Primary Causes & Solutions:
-
Secondary Interactions with Silanols: this compound, likely a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns.[1][2][5][6] This is a primary cause of peak tailing.[5][6]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][7]
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped HPLC column. End-capping chemically modifies the silica surface to block most of the residual silanols.[2][5][6]
-
Solution 3: Buffer Selection: Use an appropriate buffer at a suitable concentration to maintain a consistent mobile phase pH.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][4]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[4]
Q2: I'm observing peak fronting for this compound. What does this indicate and what are the solutions?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also affect results.
Primary Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in fronting.
-
Solution: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.
-
-
Column Overloading: Similar to peak tailing, injecting an excessive amount of sample can also manifest as peak fronting.[3]
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[8]
-
Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can decrease resolution and sensitivity.
Primary Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[1][4]
-
Solution: Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector as short as possible.[1]
-
-
Column Contamination or Voids: A contaminated column or a void at the column inlet can disrupt the sample band, leading to broadening.[4][6]
-
Solution: Flush the column with a strong solvent. If the problem persists, a void may have formed, and the column may need to be replaced.[7]
-
-
Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too high or too low can affect peak shape.[8]
-
Solution: Optimize the mobile phase composition and flow rate. Ensure the mobile phase is properly degassed.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.5 to 7.0 (e.g., phosphate or acetate buffers).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH.
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Analyze the peak shape, paying attention to the asymmetry factor.
-
Iterate: Repeat steps 3-5 for each mobile phase pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak. For basic compounds, lower pH values often yield better peak shapes.[5][9]
Protocol 2: Column Flushing to Address Contamination
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Reverse Column Direction: Connect the column to the injector in the reverse direction.
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents, starting with the mobile phase without the buffer salts, followed by water, then a strong organic solvent like isopropanol or methanol, and finally back to the mobile phase.
-
Re-equilibrate: Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.
Data Presentation
Table 1: HPLC Method Parameters for Dihydropyridine Compounds (Illustrative)
| Parameter | Isradipine Method 1[10] | Isradipine Method 2[11] | Felodipine Method[12] |
| Column | Agilent Zorbax C8 (4.6x150 mm, 5µ) | C18 | C18 Zorbax column |
| Mobile Phase | Methanol: Acetonitrile: 0.1% OPA (55:35:10) | Acetonitrile:Methanol:Water (40:50:10 v/v) | Phosphate buffer (pH 7.0) and Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | 264 nm | 290 nm | 234 nm |
| Retention Time | 4.108 min | Not Specified | Not Specified |
This table presents examples of HPLC conditions used for related dihydropyridine compounds to provide a starting point for method development for this compound.
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Analyte interactions within an HPLC column.
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. RP HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATATION OF ISRADIPINE IN TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Enhancing Sensitivity for Low-Level Dehydro Isradipine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Dehydro Isradipine detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is the primary pyridine metabolite of Isradipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. Sensitive detection of this compound is crucial for pharmacokinetic and metabolic studies, enabling a comprehensive understanding of Isradipine's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are the most suitable analytical techniques for detecting low levels of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[1][2] This technique offers high sensitivity, with lower limits of quantitation (LLOQ) reported in the picogram per milliliter (pg/mL) range for the parent drug, Isradipine.[1] Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of Isradipine and its metabolites.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize sample extraction to minimize matrix effects and maximize analyte recovery. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques.
-
Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) of this compound, if available, to correct for matrix effects and variations in instrument response.
-
Mass Spectrometry Parameters: Fine-tune the multiple reaction monitoring (MRM) transitions, collision energy, and other source parameters for this compound.
-
Chromatography: Employ a high-efficiency HPLC or UHPLC column and optimize the mobile phase composition to achieve sharp, symmetrical peaks.
Q4: What are the expected MRM transitions for this compound?
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of low-level this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | Improper sample preparation leading to analyte loss. | - Verify the pH of the sample before and after extraction to ensure optimal partitioning of this compound.- Evaluate different extraction solvents or SPE cartridges.- Ensure complete evaporation of the reconstitution solvent. |
| Suboptimal MS/MS parameters. | - Perform a full scan and product ion scan of a this compound standard to determine the correct precursor and product ions.- Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Matrix effects (ion suppression or enhancement). | - Use a stable isotope-labeled internal standard.- Dilute the sample to reduce the concentration of interfering matrix components.- Improve chromatographic separation to resolve this compound from co-eluting matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase or column chemistry. | - Adjust the mobile phase pH or organic solvent composition.- Use a different HPLC/UHPLC column with a different stationary phase. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Active sites on the column or in the LC system. | - Use a column with end-capping.- Passivate the LC system with a strong organic solvent. | |
| High Background Noise | Contaminated mobile phase, LC system, or MS source. | - Use high-purity solvents and additives.- Flush the LC system thoroughly.- Clean the MS ion source according to the manufacturer's instructions. |
| Presence of interfering substances in the sample matrix. | - Optimize the sample preparation method to remove interferences. | |
| Inconsistent Retention Time | Fluctuations in pump pressure or column temperature. | - Ensure the LC pumps are delivering a stable flow rate.- Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure proper mixing. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is adapted from a validated method for Isradipine and should be optimized for your specific instrumentation and experimental needs.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 50 µL of internal standard solution (e.g., deuterated this compound).
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | This compound: 370.1 > [Product Ion]Internal Standard: [Appropriate transition] |
| Collision Energy | Optimize for this compound |
Quantitative Data Summary
| Compound | Analytical Method | Matrix | LLOQ | Reference |
| Isradipine | LC-MS/MS | Human Plasma | 10 pg/mL | [1] |
| Isradipine & Metabolites | GC-MS | Plasma & Urine | 0.04 - 2 ng/mL |
Visualizations
References
Technical Support Center: Dehydro Isradipine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydro Isradipine. The information is designed to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound samples from biological matrices?
A1: The primary challenges in preparing this compound samples from biological matrices such as plasma, serum, or urine include:
-
Low Recovery: Inefficient extraction of the analyte from the complex biological matrix can lead to low recovery rates.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.
-
Analyte Stability: this compound, like its parent compound Isradipine, is susceptible to degradation, particularly from light (photodegradation) and under certain pH conditions.[1][2]
-
Protein Binding: this compound may bind to plasma proteins, which can hinder its extraction if not properly addressed.
Q2: What are the most common degradation pathways for this compound?
A2: As a dihydropyridine derivative, this compound is expected to share similar degradation pathways with its parent drug, Isradipine. The most significant degradation pathway is the oxidation of the dihydropyridine ring to a pyridine ring, which is often induced by light (photodegradation).[1][2] Hydrolysis of the ester functional groups can also occur under acidic or basic conditions.[3][4]
Q3: Which sample preparation techniques are recommended for this compound?
A3: The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available equipment. The most common and effective methods are:
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial sample cleanup, where a solvent like acetonitrile or methanol is used to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates this compound from the aqueous biological matrix into an immiscible organic solvent, often providing cleaner extracts than PPT.[5]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte, often resulting in high recovery and reduced matrix effects.[6]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Solution |
| Inefficient Extraction Solvent (LLE) | Experiment with different organic solvents or solvent mixtures. For dihydropyridines, solvents like diethyl ether and methyl-t-butyl ether have been used successfully.[5] Adjusting the pH of the aqueous phase to suppress the ionization of this compound can improve partitioning into the organic solvent. |
| Improper pH of the Sample | The pH of the sample can significantly influence the ionization state and extraction efficiency of this compound. Experiment with adjusting the sample pH before extraction to optimize recovery. For LLE of similar compounds, alkaline treatment of the plasma has been shown to be effective.[5] |
| Suboptimal SPE Sorbent/Protocol | Ensure the SPE sorbent is appropriate for the hydrophobicity of this compound (e.g., C8 or C18). Optimize the wash and elution solvents. A weak wash solvent should be used to remove interferences without eluting the analyte, while a strong elution solvent is needed for complete recovery.[6] |
| Incomplete Protein Precipitation | Ensure a sufficient volume of cold precipitation solvent (typically 3-4 times the sample volume) is used. Vortex the sample vigorously and allow sufficient incubation time at a low temperature to ensure complete protein precipitation. |
| Analyte Degradation During Sample Preparation | Protect samples from light at all stages of the preparation process.[1] Use amber vials and work under low-light conditions. Avoid extreme pH and high temperatures. |
Problem 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Possible Cause | Solution |
| Issues with the Analytical Column | The column may be contaminated with residual matrix components. Implement a more rigorous sample cleanup procedure or use a guard column. Ensure the column is properly conditioned and has not exceeded its lifetime. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH with additives like formic acid or ammonium formate can often improve peak symmetry. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
Problem 3: Significant Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Solution |
| Co-eluting Endogenous Components | Co-eluting matrix components can suppress or enhance the ionization of this compound. |
| Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components. SPE is often more effective than protein precipitation in reducing matrix effects.[6] | |
| Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from the interfering components. | |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar analog can be used. |
Quantitative Data Summary
Table 1: Solubility of Dihydropyridine Derivatives in Common Organic Solvents
Data for general dihydropyridine derivatives, which can be used as a guide for this compound.
| Solvent | Solubility |
| Methanol | Soluble[7] |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Acetone | Soluble[7] |
| Ethyl Acetate | Soluble |
| 1,4-Dioxane | High solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[7] |
| Water | Practically insoluble |
Table 2: Stability of Dihydropyridine Drugs under Forced Degradation Conditions
This table summarizes the typical stability of dihydropyridine drugs, which is expected to be similar for this compound.
| Stress Condition | Observation | Primary Degradation Product |
| Acidic Hydrolysis (e.g., 1M HCl) | Degradation observed.[3][8] | Hydrolysis of ester groups, potential aromatization of the dihydropyridine ring.[4] |
| Basic Hydrolysis (e.g., 0.1M NaOH) | Significant degradation observed.[3][8] | Hydrolysis of ester groups. |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed. | Aromatization of the dihydropyridine ring to the pyridine analog.[4] |
| Photolytic (UV or Daylight Exposure) | Rapid and significant degradation.[1][2] | Aromatization of the dihydropyridine ring to the pyridine analog.[1] |
| Thermal (e.g., 60-80°C) | Generally more stable compared to photolytic and hydrolytic degradation. | Minimal degradation typically observed. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a method for Isradipine and is a good starting point for this compound.[5]
Materials:
-
Human plasma sample
-
Methyl-t-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (NaOH)
-
Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled this compound)
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL centrifuge tube, add 200 µL of human plasma.
-
Spike with the internal standard solution.
-
Add 50 µL of 0.1 M NaOH to make the sample alkaline.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Fluids
This is a general protocol for reversed-phase SPE that can be optimized for this compound.
Materials:
-
C18 SPE cartridge
-
Biological fluid sample (e.g., plasma, urine)
-
Methanol
-
Deionized water
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pre-treat the biological sample by diluting it 1:1 with deionized water or an appropriate buffer. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of the elution solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) from Plasma or Serum
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a centrifuge tube.
-
Add 300-400 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30-60 seconds to precipitate the proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further cleanup.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
Minimizing degradation of Dehydro Isradipine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dehydro Isradipine during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
A1: this compound is the primary degradation product of Isradipine, a dihydropyridine calcium channel blocker. The degradation pathway typically involves the oxidation of the dihydropyridine ring to a pyridine ring. The stability of this compound during extraction is crucial for accurate quantification in pharmacokinetic, metabolic, and stability studies of Isradipine. If this compound itself degrades during the extraction process, it can lead to an underestimation of its concentration, providing misleading data about the parent drug's stability and metabolism.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: While specific degradation kinetics for this compound during extraction are not extensively documented, its chemical structure as a pyridine derivative suggests potential susceptibility to the following factors:
-
Light Exposure: Isradipine is known to be photosensitive, leading to the formation of this compound. It is prudent to assume that this compound may also have some degree of photosensitivity. Therefore, all extraction steps should be performed under amber or low-light conditions to prevent photodegradation.
-
pH: The stability of pyridine-containing compounds can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) should be avoided during extraction unless validated to not affect the stability of this compound.
-
Temperature: Elevated temperatures can accelerate chemical degradation. Extraction processes should ideally be carried out at ambient or reduced temperatures. Evaporation steps should be performed under a gentle stream of nitrogen at a controlled, low temperature.
-
Oxidizing Agents: As this compound is an oxidation product, further oxidation is a possibility, although the pyridine ring is generally more stable to oxidation than the dihydropyridine ring.[1] Contact with strong oxidizing agents during the extraction process should be minimized.
-
Choice of Solvent: The solvent system used for extraction can influence stability. While many common organic solvents are suitable, their purity and potential for containing reactive impurities should be considered.
Q3: Are there any general recommendations for handling samples containing this compound?
A3: Yes, to ensure the integrity of this compound during handling and extraction, the following general precautions are recommended:
-
Use amber-colored vials for sample collection, storage, and processing.
-
Work under low-light conditions or use light-blocking materials to cover samples and extracts.
-
Maintain samples at low temperatures (e.g., on ice or in a refrigerated centrifuge) during processing.
-
For long-term storage, keep plasma or other biological samples at -20°C or -70°C.
-
Use high-purity solvents and reagents for extraction.
-
Process samples promptly after collection to minimize the potential for degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Exposure to light, extreme pH, or high temperature. | - Perform all extraction steps under amber light.- Ensure the pH of all aqueous solutions is near neutral, unless a different pH is validated for stability.- Keep samples and extracts cool throughout the process.- Use a gentle stream of nitrogen for any solvent evaporation steps at a controlled, low temperature. |
| Inefficient extraction: Incorrect solvent polarity, insufficient mixing, or improper phase separation. | - Optimize the extraction solvent system. For liquid-liquid extraction, consider solvents like methyl-t-butyl ether or a mixture of n-hexane and tertiary butyl methyl ether.[2][3]- Ensure vigorous vortexing or shaking for adequate mixing of phases.- Centrifuge at an appropriate speed and duration to achieve clear phase separation. | |
| Inconsistent results between replicate samples | Variable exposure to light or temperature: Inconsistent handling of individual samples. | - Standardize the entire sample preparation workflow.- Ensure all samples are processed under identical conditions, including the duration of light exposure and temperature. |
| Incomplete solvent evaporation or reconstitution: Variation in the final volume of the reconstituted extract. | - Ensure complete but gentle evaporation of the extraction solvent.- Use a calibrated pipette to add the reconstitution solvent and vortex thoroughly to ensure the complete dissolution of the residue. | |
| Presence of interfering peaks in the chromatogram | Co-extraction of matrix components: The extraction method is not selective enough. | - Optimize the washing steps in your solid-phase extraction (SPE) protocol.- If using liquid-liquid extraction (LLE), consider a back-extraction step at a different pH to remove interfering substances.- Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve the resolution of this compound from interfering peaks. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Isradipine and this compound from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of Isradipine.[2] this compound, being a major metabolite, is expected to be co-extracted.
Materials:
-
Human plasma samples
-
Amlodipine (as internal standard, IS)
-
Methyl-t-butyl ether (MTBE)
-
Alkaline solution (e.g., 1M NaOH)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma in a polypropylene tube, add the internal standard solution.
-
Add a small volume of alkaline solution to the plasma sample and vortex briefly.
-
Add 3 mL of methyl-t-butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Dihydropyridine Metabolites from Urine
This is a general procedure that can be adapted for the extraction of this compound from urine, based on methods for other dihydropyridine metabolites.
Materials:
-
Urine samples
-
Internal standard
-
Phosphate buffer (pH adjusted as needed for optimal retention)
-
SPE cartridge (e.g., C18 or a polymeric sorbent)
-
Methanol (for conditioning and elution)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Dilute the urine sample (e.g., 1:1) with a phosphate buffer. Add the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with 1-2 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5-10% methanol in water) can be used to remove less polar interferences.
-
Analyte Elution: Elute the this compound and internal standard with 1-2 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Factors Leading to Inaccurate this compound Quantification.
References
Calibration curve issues for Dehydro Isradipine quantification
Welcome to the technical support center for Dehydro Isradipine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with your calibration curves and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for this compound has a low coefficient of determination (r² < 0.99). What are the potential causes and how can I fix it?
Answer: Poor linearity is a common issue that can stem from several factors, from standard preparation to instrument settings. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate serial dilutions are a primary cause of non-linearity. Ensure that your pipetting technique is accurate and that all volumetric glassware is properly calibrated.[1][2] Prepare a fresh set of calibration standards and re-run the analysis.[2]
-
Check for Contamination: Contamination in your blank (matrix or solvent) can lead to a y-intercept that does not pass through the origin, affecting linearity. Analyze a fresh blank to rule out contamination.
-
Assess Detector Saturation: At high concentrations, the detector (UV or MS) can become saturated, leading to a plateau in the signal response. If your curve is flattening at the upper end, you may need to lower the concentration of your highest standard or adjust detector settings.
-
Evaluate Integration Parameters: Improper peak integration can significantly impact the accuracy of your results. Manually review the integration of each peak in your calibration curve to ensure the baseline is set correctly and the entire peak area is being measured.
Data Presentation: Impact of Fresh Standards on Linearity
| Calibration Point | Concentration (ng/mL) | Original Response (Peak Area) | New Standards Response (Peak Area) |
| Blank | 0 | 512 | 55 |
| LLOQ | 1 | 2,548 | 2,150 |
| STD 2 | 5 | 9,876 | 10,850 |
| STD 3 | 20 | 45,123 | 43,500 |
| STD 4 | 50 | 115,345 | 109,000 |
| STD 5 | 100 | 250,678 | 218,500 |
| STD 6 | 200 | 410,890 | 435,000 |
| Linearity (r²) | 0.985 | 0.998 |
High Variability in Quality Control (QC) Samples
Question: My QC samples for this compound show high variability (%CV > 15%) between replicates. What could be causing this?
Answer: High variability in QC samples points to issues with the precision of your method. This can be related to inconsistent sample processing, instrument instability, or the internal standard.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure each sample is treated identically during extraction, evaporation, and reconstitution steps. Inconsistent vortexing times, temperature fluctuations, or variations in solvent volumes can introduce variability.
-
Check Internal Standard (IS) Response: The internal standard is crucial for correcting variability.[3] If the IS peak area is inconsistent across your run, it could indicate pipetting errors during its addition or degradation of the IS. A stable isotope-labeled internal standard is recommended to mitigate matrix effects.[3]
-
Assess Instrument Stability: Fluctuations in the HPLC/LC-MS system can lead to inconsistent results.[4] Check for stable pump pressure, consistent autosampler injection volumes, and a stable baseline.[5] Retention time shifts can also indicate a problem.[4]
Data Presentation: Improving Precision with a Stable Isotope-Labeled IS
| QC Level | Structural Analog IS (%CV) | Stable Isotope-Labeled IS (%CV) |
| Low QC (5 ng/mL) | 18.5% | 4.2% |
| Mid QC (50 ng/mL) | 16.2% | 3.1% |
| High QC (150 ng/mL) | 15.8% | 2.5% |
Matrix Effects: Ion Suppression or Enhancement
Question: I suspect matrix effects are impacting my this compound quantification, especially in plasma samples. How can I confirm and mitigate this?
Answer: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of biological samples.[6][7] They occur when co-eluting endogenous components from the matrix affect the ionization efficiency of the analyte.[8][9]
Troubleshooting Steps:
-
Perform a Post-Extraction Spike Experiment: To assess matrix effects, compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components.[8] Consider using a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.[8]
-
Optimize Chromatography: Modifying your chromatographic method to better separate this compound from co-eluting matrix components can also reduce interference.[10]
-
Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]
Data Presentation: Quantifying Matrix Effect and the Impact of SPE
| Sample Type | Analyte Response (Peak Area) | Matrix Effect (%) |
| Neat Solution (Analyte in Solvent) | 150,000 | N/A |
| Post-Spike (Protein Precipitation) | 90,000 | -40% (Suppression) |
| Post-Spike (Solid-Phase Extraction) | 142,500 | -5% (Suppression) |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution.[2]
-
Calibration Standards: Spike the appropriate volume of each working stock solution into the blank matrix (e.g., human plasma) to achieve the desired concentrations for your calibration curve (e.g., 1, 5, 20, 50, 100, 200 ng/mL).
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for sample preparation using protein precipitation.
Caption: Decision tree for troubleshooting poor calibration curve linearity.
References
- 1. Preparation of Calibration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Isradipine and its Metabolites
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Isradipine and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges, with a specific focus on resolving the co-elution of Dehydro Isradipine with other metabolic products.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Isradipine and why is their separation important?
Isradipine undergoes extensive first-pass metabolism in the liver, primarily through oxidation and ester cleavage, catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This process results in the formation of at least six inactive metabolites.[1] The primary metabolic pathways include the oxidation of the dihydropyridine ring to a pyridine ring, forming the dehydro metabolite, and cleavage of the ester groups.[1]
Accurate separation and quantification of these metabolites are crucial for several reasons:
-
Pharmacokinetic Studies: To fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of Isradipine.
-
Drug Safety and Efficacy: To ensure that the observed pharmacological activity is attributable to the parent drug and not its metabolites.
-
Regulatory Compliance: To meet the stringent requirements of regulatory agencies for drug characterization and impurity profiling.
Q2: What are the initial signs of co-elution in my chromatogram?
Co-elution, where two or more compounds elute from the chromatography column at or near the same time, can manifest in several ways:[3][4]
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden, co-eluting compound.[4]
-
Shoulders on Peaks: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[3][4]
-
Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram under the same conditions, it may be composed of multiple overlapping peaks.
-
Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak width suggest the presence of multiple components.[3]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other metabolites during HPLC analysis.
Problem: A single, broad, or asymmetrical peak is observed where this compound is expected to elute.
This suggests that this compound is co-eluting with one or more other metabolites or endogenous matrix components. The following steps will help you diagnose and resolve this issue.
Step 1: Confirm Co-elution with Advanced Detection
If your HPLC system is equipped with a Diode Array Detector (DAD/PDA) or a Mass Spectrometer (MS), these can be powerful tools to confirm co-elution.
-
DAD/PDA: Examine the UV-Vis spectra at different points across the peak (apex, leading edge, and trailing edge). If the spectra are not identical, it confirms the presence of multiple compounds.[3]
-
Mass Spectrometry (MS): Analyze the mass spectra across the chromatographic peak. A change in the mass-to-charge ratio (m/z) or the presence of multiple parent ions indicates co-elution.[3]
Workflow for Co-elution Confirmation
Caption: Workflow to confirm co-elution using advanced detectors.
Step 2: Method Optimization - Modifying the Mobile Phase
Adjusting the mobile phase composition can significantly alter the selectivity of the separation.
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Adjust pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly impact the separation of metabolites with different pKa values.
-
Modify Buffer Concentration: Altering the buffer concentration can influence peak shape and retention times, especially for ionizable analytes.
Step 3: Gradient Optimization
For complex mixtures of metabolites with varying polarities, gradient elution is often necessary. Optimizing the gradient profile can resolve co-eluting peaks.[5][6]
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of the strong solvent) provides more time for compounds to interact with the stationary phase, often leading to better resolution.[5][7]
-
Introduce an Isocratic Hold: If the co-eluting peaks are close, an isocratic hold at a specific mobile phase composition before or during their elution can improve separation.[5]
-
Scouting Gradient: If you are unsure of the optimal conditions, start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions of the compounds of interest. Then, a narrower, shallower gradient can be developed around that region.[8]
Step 4: Stationary Phase Selection
If mobile phase and gradient optimization do not resolve the co-elution, changing the HPLC column (stationary phase) is the next logical step.[3]
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase chemistry that offers alternative selectivity.
-
Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for separating aromatic compounds.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity compared to alkyl phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Is suitable for separating highly polar compounds that are not well-retained on reversed-phase columns.[9]
-
Troubleshooting Logic for Method Development
Caption: A logical workflow for troubleshooting co-elution issues.
Step 5: Utilize Mass Spectrometric Detection (LC-MS/MS)
If chromatographic separation is still challenging, a tandem mass spectrometer (MS/MS) can provide the necessary selectivity for accurate quantification.
-
Multiple Reaction Monitoring (MRM): By selecting a specific precursor ion (the molecular weight of this compound) and a characteristic product ion (a fragment of this compound), you can selectively detect your analyte of interest, even if it co-eluts with other compounds.[10][11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isradipine | 372.1 | 312.2 |
| This compound (Example) | [Enter Value] | [Enter Value] |
| Internal Standard (e.g., Amlodipine) | 408.8 | 237.9 |
| Note: The MRM transitions for this compound need to be determined experimentally by infusing a pure standard. |
Step 6: Sample Preparation Optimization
Selective sample preparation can remove interfering metabolites before chromatographic analysis.
-
Liquid-Liquid Extraction (LLE): By optimizing the pH of the aqueous sample and the polarity of the organic extraction solvent, it may be possible to selectively extract this compound while leaving interfering metabolites in the aqueous phase. A common LLE method for Isradipine involves extraction with methyl-t-butyl ether under alkaline conditions.[10]
-
Solid-Phase Extraction (SPE): SPE offers a wide range of sorbent chemistries (reversed-phase, normal-phase, ion-exchange) that can be used to selectively retain and elute this compound.[12][13][14] A methodical approach to SPE method development involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest.[15]
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Isradipine and Metabolites
This protocol provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or MS/MS |
Protocol 2: Liquid-Liquid Extraction of Isradipine and Metabolites from Plasma
This protocol is adapted from a published method for Isradipine.[10]
-
To 500 µL of plasma, add 50 µL of an internal standard solution.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 3 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Disclaimer: These protocols are intended as a starting point. Method optimization and validation are essential for accurate and reliable results.
References
- 1. medicine.com [medicine.com]
- 2. drugs.com [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. mastelf.com [mastelf.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forensicrti.org [forensicrti.org]
- 12. affinisep.com [affinisep.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Recovery of Dehydro Isradipine from Biological Matrices
Welcome to the technical support center for the bioanalysis of Dehydro Isradipine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from biological matrices challenging?
This compound is the primary and pharmacologically inactive pyridine metabolite of Isradipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The accurate quantification of this compound is crucial for comprehensive pharmacokinetic studies of Isradipine.
Challenges in its recovery stem from several factors:
-
Extensive Metabolism: Isradipine is almost completely metabolized before excretion, with this compound being a major component, meaning it is often present in significant concentrations relative to the parent drug.[3]
-
Physicochemical Properties: As a metabolite, its polarity and solubility may differ significantly from the parent drug, Isradipine, requiring tailored extraction procedures.
-
Matrix Effects: Biological matrices such as plasma and urine are complex mixtures of endogenous substances (e.g., proteins, lipids, salts) that can interfere with the extraction and detection of this compound, leading to ion suppression or enhancement in mass spectrometry-based assays.[4]
Q2: What are the common methods for extracting this compound from biological samples?
The most common techniques for extracting this compound and other dihydropyridine metabolites from biological matrices are:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For dihydropyridines, this often involves an aqueous biological sample and a water-immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering components are washed away. The analyte is then eluted with a suitable solvent.
-
Protein Precipitation (PP): This is a simpler method where a protein-precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) is added to the plasma or serum sample to remove proteins. The supernatant containing the analyte is then analyzed.
Q3: How can I minimize the degradation of this compound during sample handling and storage?
While specific stability data for this compound is limited, general best practices for dihydropyridine compounds, which are known to be sensitive to light and oxidation, should be followed:
-
Light Protection: Collect and process samples under amber or yellow light to prevent photodegradation. Store samples in amber vials.
-
Temperature Control: Store biological samples at -20°C or preferably at -80°C for long-term stability.
-
pH Control: The stability of dihydropyridine compounds can be pH-dependent. Ensure the pH of the sample and extraction solvents is optimized and controlled.
-
Antioxidants: Consider the addition of antioxidants to the collection tubes or during the extraction process if oxidative degradation is suspected.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent (LLE) | - Solvent Polarity: Experiment with a range of organic solvents with varying polarities (e.g., methyl-t-butyl ether, diethyl ether, ethyl acetate, or mixtures like n-hexane/tertiary butyl methyl ether). - pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in its non-ionized form to maximize partitioning into the organic phase. |
| Inefficient Elution from SPE Sorbent | - Elution Solvent Strength: Increase the strength of the elution solvent. This can be achieved by increasing the proportion of the organic component or by using a stronger solvent. - Elution Volume: Increase the volume of the elution solvent to ensure complete elution of the analyte from the sorbent bed. - pH Modification: Adjust the pH of the elution solvent to facilitate the desorption of the analyte from the sorbent. |
| Analyte Adsorption to Labware | - Use silanized glassware or low-adsorption polypropylene tubes to minimize non-specific binding. |
| Incomplete Protein Precipitation | - Precipitating Agent: Test different protein precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid). - Solvent-to-Sample Ratio: Optimize the ratio of the precipitating agent to the plasma/serum sample to ensure complete protein removal. |
| Analyte Degradation | - Implement the stability precautions mentioned in the FAQs (light protection, temperature control). - Analyze samples immediately after extraction. |
High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-elution of Interfering Substances | - Optimize Chromatographic Separation: Modify the HPLC/UHPLC gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.[4] - Sample Dilution: Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering substances without significantly affecting the analyte signal if it is sufficiently concentrated. |
| Insufficient Sample Cleanup | - Switch Extraction Method: If using protein precipitation, consider switching to a more selective method like SPE or LLE to remove more matrix components. - Optimize SPE Wash Steps: Introduce or optimize a wash step in your SPE protocol with a solvent that removes interferences but does not elute this compound. |
| Phospholipid-Based Matrix Effects | - If extracting from plasma or serum, consider using a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Extraction Procedure | - Automate Extraction: If possible, use automated liquid handling systems for extractions to ensure consistency. - Standardize Manual Steps: Ensure all manual steps (e.g., vortexing time, centrifugation speed and time) are consistent across all samples. |
| Variable Sample Quality | - Ensure consistent sample collection and handling procedures. Hemolyzed or lipemic samples can significantly impact extraction efficiency and reproducibility. |
| Instrumental Variability | - Perform regular maintenance and calibration of pipettes, autosamplers, and the mass spectrometer. |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of Isradipine (Adaptable for this compound)
This protocol is based on a validated method for Isradipine and can be a starting point for optimizing the extraction of this compound.[5]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 10 seconds.
-
-
Alkalinization:
-
Add 50 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
General Protocol for Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
-
Sorbent Selection:
-
Choose a sorbent based on the physicochemical properties of this compound. A reversed-phase sorbent (e.g., C8 or C18) is a common starting point for moderately polar compounds.
-
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat the plasma/urine sample (e.g., dilution with buffer to adjust pH).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences. This step is critical for removing matrix components and should be optimized.
-
-
Elution:
-
Elute this compound with a strong solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
While specific comparative recovery data for this compound is not abundant in the literature, a study on various dihydropyridine metabolites, including those of Isradipine, reported an overall recovery of 67-77% from urine using a combined extractive methylation and solid-phase extraction (SPE) method followed by GC-MS analysis.[6]
For the parent drug, Isradipine, and other similar dihydropyridines, the following recovery ranges have been reported for different extraction methods, which can serve as a benchmark for developing a method for this compound:
| Extraction Method | Analyte | Biological Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Isradipine | Human Plasma | Not explicitly stated, but method was successful for pharmacokinetic studies | [5] |
| Solid-Phase Extraction | Dihydropyridine Metabolites | Urine | 67 - 77 | [6] |
| Protein Precipitation | Amlodipine (a dihydropyridine) | Human Plasma | 97.11 - 99.12 | [7] |
Note: This data is for illustrative purposes and the actual recovery of this compound will depend on the specific optimized protocol.
Visualizations
Logical Workflow for Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Experimental Workflow for Sample Preparation and Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. drugs.com [drugs.com]
- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Pharmacological Guide: Isradipine vs. Dehydro Isradipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the dihydropyridine calcium channel blocker, Isradipine, and its primary metabolite, Dehydro Isradipine. The information presented herein is supported by experimental data to offer an objective analysis for research and drug development purposes.
Introduction
Isradipine is a second-generation dihydropyridine calcium channel blocker widely recognized for its potent vasodilatory effects, leading to its clinical use in the management of hypertension.[1][2][3] Its therapeutic action is primarily mediated by blocking L-type voltage-gated calcium channels, which are crucial for smooth muscle contraction in blood vessels.[4][5] Recent research has also explored the neuroprotective potential of Isradipine, particularly in the context of neurodegenerative diseases like Parkinson's.[6][7]
Upon administration, Isradipine undergoes extensive first-pass metabolism in the liver, with its primary metabolic pathway being the dehydrogenation of the dihydropyridine ring to form its pyridine metabolite, herein referred to as this compound.[5] Understanding the pharmacological profile of this major metabolite is critical for a comprehensive assessment of Isradipine's overall in vivo activity and safety profile.
Mechanism of Action: A Tale of Two Molecules
Isradipine exerts its pharmacological effects by binding with high affinity to L-type calcium channels, stabilizing their inactive conformation.[4] This action inhibits the influx of extracellular calcium ions into vascular smooth muscle cells and myocardial cells.[5] The subsequent decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[4][5]
This compound , the pyridine metabolite of Isradipine, is considered pharmacologically inactive.[1][5] The structural change from a dihydropyridine to a pyridine ring results in a loss of affinity for the L-type calcium channel, rendering it unable to exert the channel-blocking effects seen with the parent compound.
Pharmacological Effects: A Clear Divergence
The differing affinities of Isradipine and this compound for the L-type calcium channel result in a stark contrast in their pharmacological effects.
-
Isradipine:
-
This compound:
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters for Isradipine. As this compound is pharmacologically inactive, its corresponding values are not applicable.
| Parameter | Isradipine | This compound | Reference |
| Mechanism of Action | L-type Calcium Channel Blocker | Inactive | [1][4][5] |
| Primary Pharmacological Effect | Vasodilation, Antihypertensive | None | [1][2] |
| Bioavailability | 15-24% | Not Applicable | [8] |
| Protein Binding | 95% | Not Applicable | [8] |
| Elimination Half-life | ~8 hours | Not Applicable | [8] |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channel Affinity
This protocol outlines a standard method to determine the binding affinity of a compound for the L-type calcium channel, which is crucial for assessing its potential as a calcium channel blocker.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Isradipine) for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart ventricles).
-
Radioligand: [³H]-(+)-PN200-110 (a high-affinity dihydropyridine ligand).
-
Test compounds: Isradipine, this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled L-type calcium channel blocker (e.g., 1 µM nifedipine).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In test tubes, combine the membrane preparation, [³H]-(+)-PN200-110 (at a concentration near its Kd, typically 0.1-0.2 nM), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pharmacological profiles of Isradipine and its primary metabolite, this compound, are distinctly different. Isradipine is a potent L-type calcium channel blocker with significant antihypertensive effects. In contrast, this compound, formed through the metabolic dehydrogenation of the parent compound, is pharmacologically inactive. This lack of activity in the major metabolite underscores that the therapeutic effects of Isradipine administration are attributable to the parent molecule. For drug development professionals, this highlights the importance of the dihydropyridine structure for activity and suggests that the metabolic conversion to the pyridine form is a key deactivation pathway. Further research into the neuroprotective effects of Isradipine should also consider this metabolic profile, as the active compound's ability to reach its target in the central nervous system before metabolism is a critical factor.
References
- 1. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medicine.com [medicine.com]
- 6. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isradipine Study Results Disappointing | Parkinson's Foundation [parkinson.org]
- 8. Isradipine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dehydroisradipine and Other Isradipine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydroisradipine and other metabolites of the calcium channel blocker Isradipine. The following sections detail the metabolic pathways, comparative data, and experimental protocols relevant to the study of these compounds.
Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process results in the formation of several metabolites, the most significant of which is the pyridine derivative, often referred to as Dehydroisradipine.[2][3] It is crucial for researchers to understand that, unlike the parent drug, the metabolites of Isradipine are considered pharmacologically inactive.[4][5]
Comparative Data of Isradipine and its Major Metabolites
The primary structural change in the metabolism of Isradipine to Dehydroisradipine is the oxidation of the dihydropyridine ring to a pyridine ring. This seemingly minor alteration leads to a complete loss of pharmacological activity as the dihydropyridine moiety is essential for binding to L-type calcium channels.[6] Other significant metabolites are formed through the cleavage of the ester groups, resulting in monoacids and a cyclic lactone product.[2]
| Compound | Chemical Structure Change from Isradipine | Pharmacological Activity |
| Isradipine | - | Active Calcium Channel Blocker |
| Dehydroisradipine (Pyridine Derivative) | Oxidation of the dihydropyridine ring to a pyridine ring | Inactive |
| Monoacid Metabolites | Cleavage of one of the ester groups | Inactive |
| Cyclic Lactone Product | Intramolecular esterification | Inactive |
Metabolic Pathway of Isradipine
The metabolic conversion of Isradipine is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathway leading to the formation of its inactive metabolites.
Experimental Protocols
A detailed understanding of the methodologies used to analyze Isradipine and its metabolites is essential for reproducible research.
Analysis of Isradipine and its Metabolites in Biological Fluids
This protocol is based on gas chromatography-mass spectrometry (GC-MS) methods described for the simultaneous determination of Isradipine and its metabolites.[5]
1. Sample Preparation:
- Extraction of Neutral Compounds (Isradipine and Dehydroisradipine):
- To 1 mL of plasma or urine, add an internal standard.
- Add 5 mL of toluene and vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
- Extraction of Acidic Metabolites (Monoacids):
- To 1 mL of plasma or urine, add an internal standard.
- Acidify the sample with 0.1 M HCl.
- Perform a two-step liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Evaporate the combined organic layers to dryness.
- Derivatize the acidic metabolites by adding an ethereal solution of diazomethane to form methyl esters.
- Evaporate the excess diazomethane and solvent and reconstitute the residue in toluene for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph Conditions:
- Column: Wide-bore silica capillary column (e.g., 30m x 0.53mm ID, 1.5 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Mass Spectrometer Conditions:
- Ionization Mode: Chemical Ionization (CI), negative ion detection.
- Reagent Gas: Methane or isobutane.
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.
3. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked blank plasma or urine samples.
- Determine the concentration of the analytes in the test samples by interpolation from the calibration curve.
Experimental Workflow for Metabolite Analysis
The following diagram outlines a general workflow for the identification and quantification of Isradipine metabolites.
Conclusion
The metabolism of Isradipine leads to the formation of several metabolites, with Dehydroisradipine (the pyridine derivative) being the most prominent. A critical takeaway for researchers is the established pharmacological inactivity of these metabolites. The loss of the dihydropyridine structure is the key determinant for the cessation of calcium channel blocking activity. The experimental protocols provided herein offer a robust framework for the accurate quantification and identification of Isradipine and its metabolites, which is essential for pharmacokinetic and drug metabolism studies.
References
- 1. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Metabolic effects of isradipine as monotherapy or in combination with pindolol during long-term antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of isradipine and of its major metabolites in biological fluids by capillary gas chromatography and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Dehydro Isradipine Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Dehydro Isradipine, a principal impurity and degradation product of the calcium channel blocker, Isradipine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound. The information herein is supported by a synthesis of experimental data from various scientific publications to aid researchers in selecting the most appropriate method for their specific application.
Executive Summary
This compound is a critical quality attribute to monitor in Isradipine drug substance and product. The choice of analytical methodology depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and throughput.
-
High-Performance Liquid Chromatography (HPLC) is a widely accessible and robust technique suitable for routine quality control and stability testing.
-
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution, making it ideal for high-throughput analysis.
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level impurity quantification.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the key performance parameters of HPLC, UPLC, and LC-MS/MS for the analysis of this compound, based on data reported for Isradipine and other dihydropyridine compounds.[1]
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[2][3] | > 0.999 | > 0.9998[4] |
| Accuracy (% Recovery) | 98 - 102%[2] | 98 - 102% | 95.4% - 111.2%[5] |
| Precision (% RSD) | < 2%[2][3] | < 2% | < 10.8%[5] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.005 - 0.05 µg/mL | ~1 - 10 pg/mL[4] |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.015 - 0.15 µg/mL | ~10 pg/mL[4] |
| Primary Application | Routine QC, Stability Studies | High-throughput analysis, Impurity profiling | Bioanalysis, Trace-level quantification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various sources and represent typical experimental conditions.[1]
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical mobile phase composition could be a 60:40 (v/v) mixture of methanol and water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of approximately 325 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent to achieve a concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers faster analysis times and improved resolution compared to conventional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but often with adjustments to the gradient profile to optimize for speed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: PDA detection allows for spectral analysis in addition to quantification at a specific wavelength (e.g., 325 nm).
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Similar to HPLC, with careful attention to sample cleanliness to prevent column clogging.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma.[4]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A short, fast LC column suitable for rapid gradient elution.
-
Mobile Phase: A gradient of aqueous formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for this compound would need to be optimized. For the related compound Isradipine, a transition of m/z 372.1 → m/z 312.2 has been reported.[4]
-
Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the analysis of this compound.
Conclusion
The cross-validation of analytical methods for this compound reveals that HPLC, UPLC, and LC-MS/MS are all viable techniques, each with its own set of advantages. For routine quality control in a manufacturing environment, a validated HPLC or UPLC method provides a balance of performance and cost-effectiveness. For bioanalytical applications or when very low levels of the impurity need to be detected, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable choice. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dehydro Isradipine as a Marker for Isradipine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Dehydro Isradipine as a potential biomarker for Isradipine metabolism. It compares this metabolite to other alternatives and presents supporting experimental data and methodologies to aid researchers in their drug development and clinical research endeavors.
Isradipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process leads to the formation of several inactive metabolites, with oxidation of the dihydropyridine ring to a pyridine derivative being a major pathway.[3] The resulting metabolite, this compound, presents a promising candidate as a biomarker to monitor Isradipine metabolism.
Comparison of Potential Metabolic Markers for Isradipine
The validation of a metabolite as a biomarker hinges on its consistent and quantifiable relationship with the parent drug's metabolism. Below is a comparison of this compound with other known metabolites of Isradipine.
| Marker | Metabolic Pathway | Abundance | Analytical Method Feasibility | Validation Status |
| This compound | Oxidation of the dihydropyridine ring | Major | High (GC-MS, HPLC, LC-MS/MS)[1][4] | Investigational |
| Mono-acids | Ester cleavage | Major | Moderate (Requires esterification for GC-MS)[1] | Not validated |
| Cyclic Lactone | Further metabolism | Major | Moderate | Not validated |
Experimental Data and Protocols
While direct quantitative studies validating this compound as a definitive biomarker are not extensively published, existing analytical methods provide a strong foundation for such validation.
Experimental Protocol: Simultaneous Quantification of Isradipine and this compound in Plasma
This protocol is adapted from established methods for the analysis of Isradipine and its metabolites.[1][4]
1. Sample Preparation:
- To 1 mL of human plasma, add an internal standard (e.g., a structurally similar dihydropyridine derivative not present in the sample).
- Perform a liquid-liquid extraction with an organic solvent like toluene.
- Separate the organic layer containing the neutral compounds (Isradipine and this compound).
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for chromatographic analysis.
2. Chromatographic Conditions (HPLC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
3. Mass Spectrometry Conditions (for LC-MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Isradipine, this compound, and the internal standard.
4. Data Analysis:
- Construct calibration curves for both Isradipine and this compound using known concentrations.
- Quantify the concentrations of both analytes in the plasma samples by comparing their peak areas to the calibration curves.
In Vitro Metabolism Studies using Human Liver Microsomes
To further investigate the formation of this compound and other metabolites, in vitro studies using human liver microsomes are invaluable.[5][6][7]
1. Incubation:
- Incubate Isradipine with human liver microsomes in the presence of an NADPH-generating system.
- Incubations are carried out at 37°C for a specified time course.
2. Sample Analysis:
- Terminate the reaction and extract the metabolites as described in the plasma analysis protocol.
- Analyze the samples using LC-MS/MS to identify and quantify the formation of this compound and other metabolites over time.
Visualizing Metabolic Pathways and Workflows
Isradipine Metabolism Pathway
Caption: Metabolic conversion of Isradipine to its major metabolites.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating a metabolite as a biomarker.
Conclusion
This compound holds significant promise as a specific and measurable biomarker for Isradipine metabolism. Its formation through a primary metabolic pathway mediated by CYP3A4 and the availability of robust analytical methods for its quantification support its candidacy. Further studies that establish a direct quantitative correlation between Isradipine administration and this compound levels in biological matrices are warranted to fully validate its use in clinical and research settings. The experimental protocols and workflows outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Assay of isradipine and of its major metabolites in biological fluids by capillary gas chromatography and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine Capsules, USP [dailymed.nlm.nih.gov]
- 3. Isradipine plasma pharmacokinetics and exposure–response in early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of isradipine and the oxidative pyridine metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of isradipine in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics of Interstitial Fluid, Plasma and Urine in Patients with Arterial Hypertension: New Insights into the Underlying Mechanisms [mdpi.com]
A Comparative Guide to Isradipine Bioequivalence Studies
An Objective Analysis of Isradipine Formulations in the Absence of Direct Dehydro Isradipine Bioequivalence Data
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It undergoes extensive first-pass metabolism, with a bioavailability of about 15-24%.[3] The comparison between a slow-release and a standard formulation highlights the key pharmacokinetic parameters that are assessed in bioequivalence studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a study comparing a slow-release (SRO) Isradipine formulation to a non-retard (NR) formulation. These parameters are fundamental in assessing bioequivalence.
| Pharmacokinetic Parameter | Non-Retard (NR) Formulation | Slow-Release (SRO) Formulation | Percentage Change with SRO |
| Time to Maximum Plasma Concentration (tmax) | ~1.5 hours[4] | 5 to 7 hours[4] | Extended |
| Maximum Plasma Concentration (Cp(tmax)) | Not specified | Reduced by ~50%[4] | Decreased |
| Bioavailability (AUC) | Baseline | Increased by <20%[4] | Increased |
Note: AUC refers to the Area Under the Curve, which represents the total drug exposure over time.
Experimental Protocol for Isradipine Bioequivalence Study
The following outlines the general methodology employed in the comparative pharmacokinetic study of the slow-release and non-retard formulations of Isradipine.[4]
Study Design: A comparative study was conducted to determine the pharmacokinetic properties of a new modified-release formulation of Isradipine (SRO) and compare them with the non-retard form (NR).[4]
Subjects: The study was carried out in 48 healthy male volunteers.[4]
Drug Administration: The study was conducted under both fasting conditions and after a light meal to assess the effect of food on drug absorption.[4]
Pharmacokinetic Analysis: The key pharmacokinetic parameters evaluated were the time required to reach maximum plasma concentration (tmax), the maximum plasma concentration (Cp(tmax)), and the overall bioavailability.[4]
Bioequivalence Conclusion: The study concluded that the two forms are bioequivalent, as the bioavailability of the SRO formulation was increased by less than 20% compared to the same daily dose of the NR formulation. This indicates that no adjustment in the total daily dose of Isradipine is necessary when switching between the two forms.[4] Administration with a light meal altered the pharmacokinetic parameters by less than 20% compared with administration without food.[4]
Workflow of a Typical Bioequivalence Study
The following diagram illustrates the standard workflow of a bioequivalence study, from participant screening to statistical analysis of pharmacokinetic parameters.
While direct bioequivalence studies on this compound are not available, the examination of Isradipine's own bioequivalence between different formulations provides a foundational understanding for researchers. The presented data on the slow-release versus non-retard formulations of Isradipine demonstrates that modifications in drug delivery can significantly alter the rate of absorption (tmax) and peak concentration (Cmax), while maintaining overall bioequivalence in terms of total drug exposure (AUC). These principles are directly applicable to the study of any drug and its metabolites. For professionals in drug development, these findings underscore the importance of formulation science in achieving desired therapeutic profiles. Further research into the pharmacokinetics of this compound would be beneficial for a more complete understanding of Isradipine's metabolic pathway and clinical effects.
References
- 1. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioequivalence of a slow-release and a non-retard formulation of isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isradipine Activity Across Diverse Cell Lines
A comprehensive guide for researchers on the differential effects of the calcium channel blocker, Isradipine, in various cellular models.
Introduction: Isradipine, a dihydropyridine calcium channel blocker, is a potent inhibitor of L-type calcium channels.[1] Its primary mechanism of action involves binding to the inactive state of these channels, thereby stabilizing their conformation and preventing calcium influx into cardiac and arterial smooth muscle cells.[1] This guide provides a comparative overview of Isradipine's activity in different cell lines, supported by experimental data, to aid researchers in selecting appropriate models for their studies. While the initial query focused on "Dehydro Isradipine," the available scientific literature predominantly refers to "Isradipine." This guide will proceed under the assumption that the intended compound of interest is Isradipine.
Quantitative Comparison of Isradipine Activity
The following tables summarize the inhibitory concentrations (IC50) of Isradipine and its enantiomers in various cell lines, highlighting the voltage-dependent nature of its activity.
Table 1: IC50 Values of Isradipine Enantiomers on L-type Ca2+ Channels in CHOCa9 Cells
| Holding Potential | (+)-Isradipine IC50 (nM) | (-)-Isradipine IC50 (nM) |
| -80 mV | 18.8 | 1960 |
| -60 mV | 4.5 | 620 |
| -40 mV | 1.8 | 190 |
Data extracted from a study on Chinese hamster ovary (CHO) cells stably expressing the rabbit lung α1C-b-subunit of the L-type Ca2+ channel. The potency of both enantiomers increases with depolarization of the holding potential.[2]
Table 2: Inhibition of Barium Current (IBa) by Isradipine in Cells Expressing Different L-type Calcium Channel Splice Variants
| Channel Splice Variant | Holding Potential | IC50 (nM) |
| Smooth Muscle (α1Cb) | -80 mV to -30 mV | 3-5 fold lower than α1Ca |
| Cardiac (α1Ca) | -80 mV to -30 mV | Higher than α1Cb |
This study highlights the higher selectivity of Isradipine for the smooth muscle splice variant of the L-type calcium channel.[3]
Table 3: Effect of Racemic Isradipine on Barium Current (IBa) in Smooth Muscle Cells
| Cell Type | Holding Potential | IC50 (nM) |
| Rat Vena Cava Smooth Muscle Cells | -80 mV | 21 |
This value is comparable to the IC50 for the displacement of (+)-[3H]-isradipine binding (15.1 nM) in the same cells.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Isradipine and a typical workflow for assessing its cytotoxicity.
Caption: Mechanism of action of Isradipine on L-type calcium channels.
Caption: Workflow for assessing Isradipine's neuroprotective effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Whole-Cell Patch-Clamp for Measuring L-type Ca2+ Channel Currents
Objective: To measure the effect of Isradipine on L-type Ca2+ channel currents in a specific cell line (e.g., CHO or HEK 293 cells) expressing the channel of interest.
Materials:
-
Cell line stably expressing the L-type Ca2+ channel α1-subunit
-
Patch-clamp rig with amplifier (e.g., Axopatch 1D) and data acquisition software (e.g., pCLAMP)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 110 BaCl2, 10 HEPES, adjusted to pH 7.4 with CsOH
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH
-
Isradipine stock solution (in DMSO) and dilutions in external solution
Procedure:
-
Culture cells to 70-80% confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to elicit Ba2+ currents (IBa) through the L-type Ca2+ channels.
-
Record baseline currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing the desired concentration of Isradipine.
-
Record currents in the presence of Isradipine until a steady-state block is achieved.
-
To study voltage dependence, vary the holding potential (e.g., -60 mV, -40 mV) and repeat the measurements.[2]
-
Analyze the data by measuring the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: LDH Cytotoxicity Assay for Assessing Neuroprotection
Objective: To assess the neuroprotective effect of Isradipine against Aβ-induced cytotoxicity in MC65 neuroblastoma cells.[5]
Materials:
-
MC65 human neuroblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Tetracycline hydrochloride
-
Isradipine
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Induction:
-
Maintain MC65 cells in DMEM supplemented with 10% FBS, antibiotics, and 1 µg/mL tetracycline to suppress the expression of the amyloid precursor protein C-terminal fragment (APP-C99).
-
To induce Aβ production, plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in tetracycline-free medium.
-
-
Isradipine Treatment:
-
Prepare a stock solution of Isradipine in DMSO.
-
Simultaneously with the removal of tetracycline, treat the cells with varying concentrations of Isradipine (e.g., 10 nM to 1 µM). Ensure the final DMSO concentration is below 0.1%.
-
Include appropriate controls: untreated/uninduced (tetracycline-positive), and vehicle control (DMSO in tetracycline-free medium).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
LDH Assay:
-
After incubation, measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells.
-
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following Isradipine treatment.
Materials:
-
Cell line of interest
-
Isradipine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of Isradipine for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
References
- 1. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State- and isoform-dependent interaction of isradipine with the alpha1C L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Detection of Dehydro Isradipine
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. Dehydro Isradipine, the primary metabolite of the calcium channel blocker Isradipine, is a key analyte in understanding the disposition of its parent drug. This guide provides an objective comparison of the leading analytical techniques for the detection of this compound, supported by available experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research needs.
The biotransformation of Isradipine to its less active pyridine metabolite, this compound, is a critical step in its metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The quantification of this compound is essential for a comprehensive understanding of Isradipine's metabolic profile and its potential for drug-drug interactions. Several analytical techniques have been employed for the detection and quantification of this compound in various biological matrices. This guide focuses on a head-to-head comparison of the most common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Detection Techniques
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by mass-to-charge ratio of fragmented ions. | Separation by gas chromatography and detection by mass-to-charge ratio of ionized fragments. |
| Sensitivity | Lower | High | Moderate to High |
| Specificity | Moderate | High | High |
| Limit of Detection (LOD) | Generally in the µg/mL range. | Can reach pg/mL levels.[1] | Ranges from 0.15 to 2 ng/mL for metabolites.[1] |
| Linearity Range | Typically narrower. | Wide dynamic range. | Generally good. |
| Sample Throughput | Moderate | High | Lower due to longer run times and sample preparation. |
| Matrix Effects | Susceptible to interference from matrix components. | Can be minimized with appropriate sample preparation and internal standards. | Can be affected by matrix components, requiring extensive sample cleanup. |
| Instrumentation Cost | Lower | Higher | High |
| Ease of Use | Relatively simple. | More complex, requires specialized expertise. | Requires expertise in derivatization and instrument operation. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While specific validated methods for this compound using HPLC-UV are not extensively detailed in recent literature, a general approach can be adapted from methods developed for Isradipine and other dihydropyridine metabolites.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To a 1 mL plasma sample, add a suitable internal standard. Alkalinize the sample with a small volume of sodium hydroxide solution. Extract the analytes with 5 mL of an organic solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v) by vortexing for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 3.5) in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 325 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical studies. While a specific method for this compound is not detailed, methods for the parent drug, Isradipine, often ensure separation from its metabolites.
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For Isradipine, a transition of m/z 372.2 → 312.2 has been used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, derivatization is often required.
Sample Preparation:
-
Extraction: Acidic metabolites can be extracted from plasma or urine in a two-step process.
-
Derivatization: The extracted acidic compounds are then esterified, for example, with diazomethane, to increase their volatility.
-
Cleanup: The derivatized sample is cleaned up using solid-phase extraction (SPE).
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A wide-bore silica capillary column.
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
MS System: A mass spectrometer, which can be operated in chemical ionization (CI) mode for enhanced sensitivity.
-
Detection: A method for the determination of Isradipine and five of its metabolites utilized negative-ion mass spectrometry with chemical ionization.[1] A screening procedure for dihydropyridine metabolites used full scan mode with selected ion monitoring.
Visualizing the Metabolic Pathway
The primary metabolic pathway for Isradipine involves the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of this compound. This reaction is catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme.
Metabolic conversion of Isradipine to this compound.
Experimental Workflow Overview
The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.
General workflow for this compound analysis.
Conclusion
The choice of an analytical technique for the detection of this compound is a critical decision that impacts the quality and reliability of research data. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for pharmacokinetic studies where low concentrations of the metabolite are expected.[1] HPLC-UV offers a more accessible and cost-effective alternative, suitable for studies where higher concentrations are anticipated or when mass spectrometry is not available. GC-MS provides high specificity but often requires cumbersome derivatization steps, making it less suitable for high-throughput analysis. Ultimately, the selection should be based on a careful consideration of the study's objectives, the nature of the biological matrix, and the available resources. This guide provides the foundational information to make an informed decision and to develop a robust and reliable analytical method for the quantification of this compound.
References
Navigating the Analytical Maze: A Comparative Guide to Dehydroisradipine Assay Validation
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a critical cornerstone of pharmacokinetic and metabolic studies. Dehydroisradipine, a primary metabolite of the calcium channel blocker Isradipine, is no exception. This guide provides a comparative overview of analytical methodologies for Dehydroisradipine and its analogues, offering insights into their performance based on established validation parameters. Due to a scarcity of publicly available data on inter-laboratory validation for Dehydroisradipine assays, this guide draws parallels from validated methods for similar dihydropyridine metabolites, namely Dehydrofelodipine and Dehydronifedipine. The principles and techniques discussed are directly applicable to the validation of Dehydroisradipine assays.
The validation of an analytical method ensures that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process, outlining the necessary validation characteristics.[1][2][3][4][5] This guide will utilize these principles to compare different analytical techniques.
Comparative Analysis of Analytical Methods
The two most prevalent techniques for the quantification of dihydropyridine metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Guideline Summary |
| Specificity/Selectivity | Moderate: Relies on chromatographic separation to distinguish the analyte from other compounds that may absorb at the same wavelength. | High: Provides high selectivity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from matrix components.[6] | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | Generally 98-102% | Generally 85-115% for bioanalytical methods. For Nifedipine, recoveries were >93.9%.[7] | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra- and Inter-day precision is typically less than 15%.[8] For Nifedipine, intra-day precision was 1.4-4.2% and inter-day was 3.9-5.6%.[7] | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range). For Dehydronifedipine, the LLOQ was 0.5 ng/mL.[8] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Higher (ng/mL range) | Lower (pg/mL to low ng/mL range). For Dehydronifedipine, the LLOQ was 0.5 ng/mL.[8] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols: A Closer Look
HPLC-UV Method for Dihydropyridine Metabolites
This method is suitable for the quantification of metabolites in simpler matrices or when high sensitivity is not a primary requirement.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma or urine samples are typically extracted with an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to isolate the analyte from endogenous components.
-
Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for a cleaner sample extract and to concentrate the analyte.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance (e.g., around 235 nm for Nifedipine).[7]
LC-MS/MS Method for Dihydropyridine Metabolites
This is the gold standard for bioanalytical studies due to its high sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites in complex biological matrices.[8]
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a protein precipitating agent (e.g., acetonitrile, methanol) is added to the plasma sample to remove proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Can also be employed for cleaner extracts and to minimize matrix effects.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (both often containing a small amount of formic acid or ammonium formate to improve ionization) is common.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for dihydropyridine compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented, and a specific product ion is detected. This provides high specificity.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial to assess the reproducibility of an analytical method in different laboratories. A generalized workflow for such a study is depicted below.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroisradipine's Contribution to Isradipine's Overall Effect: A Comparative Analysis
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of dehydroisradipine and its contribution to the overall pharmacological effect of its parent compound, isradipine. Isradipine, a dihydropyridine calcium channel blocker, is primarily used in the management of hypertension. Its efficacy is attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. A crucial aspect of understanding the complete pharmacological profile of any drug is to evaluate the activity of its metabolites. In the case of isradipine, extensive metabolism in the liver leads to the formation of several metabolites, with dehydroisradipine being a key pyridine derivative.
This guide will delve into the existing scientific literature to compare the pharmacological activity of dehydroisradipine with that of isradipine, supported by an overview of relevant experimental methodologies.
Executive Summary
Current scientific literature consistently indicates that the metabolites of isradipine, including dehydroisradipine, are pharmacologically inactive.[1] This lack of activity means that dehydroisradipine does not contribute to the therapeutic effects of isradipine. The entire antihypertensive effect of isradipine can be attributed to the parent compound.
Comparative Data
Given that dehydroisradipine is considered pharmacologically inactive, there is a notable absence of quantitative data in the scientific literature directly comparing its potency, receptor binding affinity, or other pharmacological parameters with isradipine. The focus of research has been on the characterization of the active parent drug. The table below reflects this reality.
| Parameter | Isradipine | Dehydroisradipine |
| Pharmacological Activity | Active | Inactive |
| IC50 (L-type Ca2+ channels) | Data Available | Not Reported (Inactive) |
| Binding Affinity (Kd) | Data Available | Not Reported (Inactive) |
| In vivo Vasodilatory Effect | Present | Absent |
Metabolic Pathway of Isradipine
Isradipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The dihydropyridine ring of isradipine is oxidized to the corresponding pyridine ring, resulting in the formation of dehydroisradipine. This metabolic conversion is a key step in the inactivation and subsequent elimination of the drug from the body.
Mechanism of Action: Isradipine vs. Dehydroisradipine
Isradipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle. This inhibition prevents the influx of calcium, which is essential for muscle contraction, leading to vasodilation. Dehydroisradipine, due to its altered chemical structure resulting from metabolism, does not effectively bind to and block these calcium channels.
Experimental Protocols
The determination of the pharmacological activity of a compound and its metabolites typically involves a series of in vitro and in vivo experiments. While specific protocols for dehydroisradipine are not detailed in the literature due to its inactivity, the following methodologies are standard for assessing the activity of dihydropyridine calcium channel blockers.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound to the L-type calcium channel.
Protocol Outline:
-
Preparation of Membranes: Membranes rich in L-type calcium channels are prepared from suitable tissues, such as rat cardiac or cerebral cortex tissue.
-
Radioligand: A radiolabeled dihydropyridine with high affinity for the L-type calcium channel (e.g., [3H]isradipine or [3H]nitrendipine) is used.
-
Incubation: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (isradipine or dehydroisradipine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity. For an inactive compound like dehydroisradipine, a very high or non-determinable IC50 value would be expected.
In Vitro Functional Assays (Vasodilation)
Objective: To assess the ability of a compound to relax pre-contracted vascular smooth muscle.
Protocol Outline:
-
Tissue Preparation: Rings of arterial blood vessels (e.g., rat aorta or mesenteric artery) are isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction: The arterial rings are pre-contracted with an agent such as potassium chloride (KCl) or phenylephrine to induce a stable contraction.
-
Drug Addition: Cumulative concentrations of the test compound (isradipine or dehydroisradipine) are added to the organ bath.
-
Measurement of Relaxation: The isometric tension of the arterial rings is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is calculated. For an inactive metabolite, no significant relaxation would be observed.
Conclusion
Based on the available scientific evidence, dehydroisradipine, the primary metabolite of isradipine, is pharmacologically inactive and does not contribute to the overall therapeutic effect of isradipine. The antihypertensive properties of isradipine are solely attributable to the parent compound's ability to block L-type calcium channels. This understanding is crucial for pharmacokinetic and pharmacodynamic modeling and for the clinical application of isradipine. The lack of activity of its major metabolite simplifies the dose-response relationship and reduces the potential for complex drug-metabolite interactions.
References
Side-by-Side Analysis of Dehydro Isradipine and Parent Drug Isradipine: A Review of Toxicity Profiles
A critical evaluation of the existing toxicological data for the calcium channel blocker Isradipine and its primary metabolite, Dehydro Isradipine, reveals a significant gap in our understanding of the metabolite's safety profile. While Isradipine has been extensively studied, publicly available literature lacks direct comparative toxicity data for this compound. This guide synthesizes the known toxicity of Isradipine and proposes a framework for the direct comparative evaluation of its pyridine metabolite, this compound, providing detailed hypothetical experimental protocols for key toxicological endpoints.
Isradipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This process leads to the formation of several metabolites, with the pyridine derivative, this compound, being a major product.[3] The general consensus in the literature is that the metabolites of Isradipine are pharmacologically inactive.[1][4] However, a lack of specific and direct toxicological testing of these metabolites, particularly this compound, warrants a more thorough investigation to definitively establish their safety profile.
Isradipine: A Summary of Known Toxicity
Isradipine is generally well-tolerated, with most adverse effects being mild and related to its vasodilatory properties.[2] These include dizziness, headache, flushing, and peripheral edema.[2]
Hepatotoxicity: Isradipine has been associated with a low rate of transient and asymptomatic serum aminotransferase elevations during therapy.[2] However, it has not been convincingly linked to clinically apparent liver injury, and cases of idiosyncratic liver injury are rare, if they occur at all.[2]
Cardiovascular Safety: As a calcium channel blocker, Isradipine's primary pharmacological effect is on the cardiovascular system. While it has negative inotropic effects in vitro, studies in intact animals and humans have shown that its vasodilating effect occurs at doses lower than those affecting cardiac contractility.[3] In general, Isradipine has not been shown to have detrimental effects on the cardiac conduction system.[3] A meta-analysis of 65 studies concluded that the risk of serious adverse events, including cardiovascular events, did not differ significantly between patients treated with Isradipine and those receiving other active agents or a placebo.
Neurotoxicity and Neuroprotection: Isradipine has been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. Studies in animal models have shown that Isradipine can protect dopaminergic neurons from toxin-induced damage.[5][6] Conversely, a case report has described severe neurologic toxicity (lethargy, ataxia, dysarthria) in a patient taking phenytoin after the introduction of Isradipine, suggesting a potential drug interaction.
Overdose: Life-threatening toxicity has been reported in cases of Isradipine overdose, with serum concentrations 30-100 times those found with therapeutic use.[7]
Metabolism of Isradipine to this compound
The metabolic conversion of Isradipine to its pyridine derivative, this compound, is a primary step in its inactivation and elimination. This process is catalyzed by the CYP3A4 enzyme in the liver.
Proposed Framework for Comparative Toxicity Analysis
To address the current knowledge gap, a direct side-by-side toxicological comparison of Isradipine and this compound is necessary. The following tables outline hypothetical quantitative data that would be generated from such studies, along with detailed experimental protocols.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |
| Isradipine | HepG2 (Liver) | MTT | Cell Viability | Data to be determined |
| AC16 (Cardiac) | LDH | Membrane Integrity | Data to be determined | |
| SH-SY5Y (Neuronal) | Neutral Red | Lysosomal Integrity | Data to be determined | |
| This compound | HepG2 (Liver) | MTT | Cell Viability | Data to be determined |
| AC16 (Cardiac) | LDH | Membrane Integrity | Data to be determined | |
| SH-SY5Y (Neuronal) | Neutral Red | Lysosomal Integrity | Data to be determined |
Table 2: Comparative In Vitro Genotoxicity
| Compound | Assay | Cell Line | Endpoint | Result |
| Isradipine | Ames Test | S. typhimurium | Mutagenicity | Data to be determined |
| Micronucleus Test | CHO-K1 | Chromosomal Damage | Data to be determined | |
| This compound | Ames Test | S. typhimurium | Mutagenicity | Data to be determined |
| Micronucleus Test | CHO-K1 | Chromosomal Damage | Data to be determined |
Table 3: Comparative In Vitro Cardiotoxicity
| Compound | Assay | Cell Line/System | Endpoint | EC50 (µM) |
| Isradipine | hERG Patch Clamp | HEK293 | hERG Channel Inhibition | Data to be determined |
| Calcium Flux Assay | iPSC-Cardiomyocytes | Intracellular Ca2+ | Data to be determined | |
| This compound | hERG Patch Clamp | HEK293 | hERG Channel Inhibition | Data to be determined |
| Calcium Flux Assay | iPSC-Cardiomyocytes | Intracellular Ca2+ | Data to be determined |
Detailed Experimental Protocols (Hypothetical)
The following are proposed methodologies for conducting the comparative toxicity assessments outlined above.
In Vitro Cytotoxicity Assays
1. Cell Culture and Treatment:
-
Human hepatoma (HepG2), human cardiomyocyte (AC16), and human neuroblastoma (SH-SY5Y) cell lines would be cultured under standard conditions.
-
Cells would be seeded in 96-well plates and allowed to attach overnight.
-
Isradipine and this compound would be dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations in the cell culture medium.
-
Cells would be treated with the compounds or vehicle control for 24 to 48 hours.
2. Cytotoxicity Assessment:
-
MTT Assay: To assess cell viability, MTT reagent would be added to the wells and incubated. The resulting formazan crystals would be dissolved, and the absorbance measured.
-
LDH Assay: To measure membrane integrity, the activity of lactate dehydrogenase (LDH) released into the culture medium would be quantified using a commercially available kit.
-
Neutral Red Uptake Assay: To determine lysosomal integrity, cells would be incubated with Neutral Red dye. After incubation, the incorporated dye would be extracted and its absorbance measured.
In Vitro Genotoxicity Assays
1. Ames Test (Bacterial Reverse Mutation Assay):
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) would be used.
-
The bacterial strains would be exposed to various concentrations of Isradipine and this compound, with and without metabolic activation (S9 fraction).
-
The number of revertant colonies would be counted to determine the mutagenic potential.
2. In Vitro Micronucleus Test:
-
Chinese Hamster Ovary (CHO-K1) cells would be treated with Isradipine and this compound at a range of concentrations.
-
After treatment, cells would be cultured, harvested, and stained to visualize micronuclei.
-
The frequency of micronucleated cells would be determined by microscopy.
In Vitro Cardiotoxicity Assays
1. hERG Potassium Channel Assay:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel would be used.
-
The effect of Isradipine and this compound on the hERG potassium current would be evaluated using an automated patch-clamp system.
-
The concentration-dependent inhibition of the hERG current would be used to determine the IC50 value.
2. Calcium Flux Assay:
-
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) would be cultured.
-
The cells would be loaded with a calcium-sensitive fluorescent dye.
-
The effect of Isradipine and this compound on intracellular calcium transients would be measured using a fluorescence plate reader.
Conclusion
The available data on Isradipine suggests a favorable safety profile for the parent drug. However, the lack of direct and comparative toxicological data for its primary metabolite, this compound, represents a significant knowledge gap. While this compound is generally considered pharmacologically inactive, this does not preclude the possibility of off-target toxicity. The proposed experimental framework provides a clear path forward for a comprehensive side-by-side analysis. The generation of such data is crucial for a complete and accurate risk assessment of Isradipine and to ensure the safety of this widely used antihypertensive medication. Researchers, scientists, and drug development professionals are encouraged to pursue these lines of investigation to fill this critical gap in our toxicological understanding.
References
- 1. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Life-threatening isradipine poisoning in a child - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Dehydro Isradipine
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Dehydro Isradipine, a compound related to the calcium channel blocker Isradipine. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
This compound Hazard Profile and Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] These regulations, along with the EPA's Subpart P rule, provide specific management standards for hazardous waste pharmaceuticals and strictly prohibit their disposal down the drain.[2][3]
Key Hazard Classifications for the Related Compound Isradipine:
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H301 | Toxic if swallowed[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1][2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), all personnel must wear appropriate PPE to minimize exposure. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.
-
Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips), and personal protective equipment (gloves, etc.), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Empty Containers: Containers that held this compound must be managed as hazardous waste.[2] They should not be rinsed into the sewer system and should be collected for disposal through the hazardous waste program.[2]
Step 3: Waste Container Management
-
Container Type: Use only approved hazardous waste containers that are compatible with the chemical properties of this compound. Containers should be leak-proof and have secure lids.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution"). Follow your institution's specific labeling requirements.
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area is secure and away from drains and sources of ignition.
Step 5: Disposal
-
Contact Environmental Health & Safety (EHS): Coordinate with your institution's EHS office for the collection and disposal of the waste.[2] EHS professionals are trained in the proper handling and disposal of hazardous pharmaceutical waste and will ensure compliance with all federal, state, and local regulations.
-
Incineration: The standard and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4]
Crucial "DO NOTs":
-
DO NOT flush this compound or its solutions down the toilet or drain.[2] This is strictly prohibited due to its high toxicity to aquatic life.[1][2]
-
DO NOT dispose of this compound waste in the regular trash.
-
DO NOT mix this compound waste with non-hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dehydro Isradipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dehydro Isradipine in a laboratory setting. Given the limited specific safety data available for this compound, these recommendations are based on the hazardous properties of its parent compound, Isradipine, to ensure a high margin of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. The parent compound, Isradipine, is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles or a face shield. | Two pairs of chemical-resistant gloves (e.g., nitrile). | Full-coverage lab coat or disposable gown. | A NIOSH-certified N95 or higher-level respirator is strongly recommended due to the potential for aerosol generation. |
| Solution Preparation and Handling | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Full-coverage lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Two pairs of heavy-duty, chemical-resistant gloves. | Impervious disposable gown. | A full-face respirator with appropriate cartridges should be used. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves. | Full-coverage lab coat. | Not generally required if handling sealed waste containers. |
Experimental Workflow and Handling Protocols
Adherence to a strict, step-by-step operational procedure is vital for personnel safety and to prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Assemble all necessary equipment and reagents before commencing work.
-
An eyewash station and safety shower must be readily accessible.
-
-
Donning PPE:
-
Put on a lab coat or gown.
-
Don the first pair of gloves.
-
Put on respiratory protection, if required.
-
Put on eye protection.
-
Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
When weighing the solid compound, perform this task within the fume hood to contain any airborne particles.
-
To prepare solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
PPE Selection Logic for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
